epi-Syringaresinol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-GKHNXXNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314744 | |
| Record name | (+)-Episyringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21453-71-4 | |
| Record name | (+)-Episyringaresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Episyringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Epi-Syringaresinol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Syringaresinol is a lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. As a stereoisomer of syringaresinol (B1662434), it has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound and its related compounds, detailed methodologies for its isolation and purification, and an exploration of its biological signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Natural Sources of this compound and Syringaresinol
This compound and its isomers are found in a variety of plant species. While syringaresinol is more broadly reported, specific sources for the epi- form have been identified. For the purpose of comprehensive research, this guide considers sources for both, noting the specific isomer where the literature is clear.
Primary Natural Sources:
-
This compound: The most definitively cited source for this compound is Triadica cochinchinensis, also known by its synonym Sapium discolor[1].
-
Syringaresinol (general and other isomers): This lignan is more widespread. Notable sources include:
It is important for researchers to consider that the specific stereoisomer present can vary between species and even different parts of the same plant.
Quantitative Data on Isolation Yields
The yield of this compound and its isomers from natural sources can vary significantly based on the plant material, its geographical origin, and the extraction and purification methods employed. The following table summarizes available quantitative data to provide a baseline for extraction efficiency.
| Plant Source | Plant Part | Starting Material (kg) | Crude Extract (g) | Isolated Syringaresinol (g) | Overall Yield (%) | Reference |
| Magnolia thailandica | Twigs | 3.0 | 171.64 | 0.38 | ~0.013% | [3] |
Note: The low yield from natural sources has prompted research into alternative production methods, such as biocatalytic synthesis, which has reported isolated yields of up to 37% from precursor compounds[6].
Experimental Protocols for Isolation and Purification
The isolation of this compound and syringaresinol from plant matrices typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols adapted from published literature.
Protocol 1: General Isolation of Syringaresinol from Plant Material
This protocol is a generalized method applicable to various plant sources, such as Magnolia thailandica.
1. Extraction:
-
Preparation: Air-dry and mill the plant material (e.g., twigs, heartwood).
-
Defatting: Macerate the milled material in hexane (B92381) for 24 hours to remove nonpolar constituents like fats and waxes. Discard the hexane.
-
Primary Extraction: Air-dry the defatted material and then extract it by percolation with a 2:1 mixture of dichloromethane:methanol[7].
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure to obtain the crude extract.
2. Chromatographic Purification:
-
Column Preparation: Prepare a silica (B1680970) gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow it to pack under gravity or with gentle pressure[8].
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Gently load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., hexane:ethyl acetate from 9:1 to 1:1)[3].
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Combine the pure fractions and evaporate the solvent. The resulting solid can be further purified by crystallization, for example, from ethanol[3].
Protocol 2: Isolation of Syringaresinol from Paraserianthes falcataria
This protocol specifies a method using hot methanol (B129727) extraction.
1. Extraction:
-
Preparation: Pulverize the heartwood of P. falcataria.
-
Extraction: Extract the powdered wood with hot methanol.
-
Concentration: Concentrate the methanol extract under reduced pressure.
2. Chromatographic Purification:
-
Purification: Subject the concentrated methanol extract to repeated purification using silica gel column chromatography and silica gel TLC to yield pure syringaresinol[4][5]. The specific solvent systems for elution would be determined empirically through TLC analysis.
Signaling Pathways and Biological Activity
Syringaresinol exhibits significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Syringaresinol has been shown to inhibit this pathway by preventing the phosphorylation of IKK, which in turn blocks the subsequent phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing the expression of inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6[9].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation. Pro-inflammatory stimuli can activate these kinases through phosphorylation. Syringaresinol has been observed to modulate the phosphorylation of p38, JNK, and ERK, contributing to its overall anti-inflammatory effect. The interplay between these pathways is complex, with both ERK and p38-JNK pathways sometimes having opposing effects on cellular outcomes[10][11]. Syringaresinol's ability to influence these pathways further underscores its potential as a modulator of inflammatory responses.
Caption: Modulation of MAPK signaling pathways by this compound.
Conclusion
This compound and its related isomers represent a promising class of natural compounds for further investigation in drug development, particularly in the context of inflammatory diseases. This guide has provided a comprehensive overview of their natural sources, detailed protocols for their isolation, and an analysis of their mechanisms of action. The provided data and diagrams serve as a valuable resource for researchers and scientists in this field. Further research is warranted to explore a wider range of natural sources for the epi- isomer, to optimize isolation yields, and to fully elucidate the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthesis Pathway of epi-Syringaresinol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lignans are a vast class of plant-derived polyphenols with significant pharmacological potential. Among them, syringaresinol (B1662434) and its stereoisomers, such as epi-syringaresinol, are of growing interest. While the general framework for lignan (B3055560) biosynthesis is established, the specific enzymatic control leading to the formation of the this compound isomer is not yet fully elucidated. This technical guide consolidates the current understanding of lignan biosynthesis to propose a putative pathway for this compound. It provides a detailed overview of the precursor molecules, the key enzyme classes likely involved, and the stereochemical challenges. Furthermore, this document includes quantitative data from analogous, well-characterized lignan biosynthetic enzymes to serve as a baseline for future research. Detailed experimental protocols are provided to empower researchers to investigate and confirm the precise molecular mechanisms of this compound formation in plants.
Introduction to this compound
Syringaresinol is a furofuran lignan formed through the oxidative dimerization of two sinapyl alcohol units.[1] It exists in various stereoisomeric forms, including the (+), (-), and meso forms. The "epi" designation refers to a specific stereochemical configuration at one of the chiral centers of the furofuran ring relative to the parent syringaresinol molecule. Based on its IUPAC name, 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol, (+)-episyringaresinol is a distinct stereoisomer of syringaresinol.[2] While found in nature, the precise enzymatic pathway responsible for its biosynthesis remains uncharacterized. This guide outlines a hypothetical pathway based on extensive knowledge of the biosynthesis of related lignans, such as pinoresinol (B1678388).[3]
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process initiated in the phenylpropanoid pathway, culminating in a stereochemically controlled radical-radical coupling reaction.
Step 1: Phenylpropanoid Pathway and Monolignol Synthesis The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into various hydroxycinnamoyl-CoA esters. These intermediates are channeled into the monolignol-specific branch of the pathway to produce sinapyl alcohol, the direct precursor to syringaresinol.
Step 2: Oxidative Coupling of Sinapyl Alcohol This is the cornerstone of lignan formation.
-
Oxidation: A one-electron oxidation of two molecules of sinapyl alcohol is catalyzed by an oxidase (laccase) or a peroxidase, generating two sinapyl alcohol radicals.[4]
-
Stereochemical Control: In the absence of enzymatic guidance, these radicals would couple randomly to form a mixture of racemic products. The formation of a specific stereoisomer like this compound necessitates the intervention of a Dirigent Protein (DIR) .[3][5] It is hypothesized that a specific, yet-to-be-identified DIR binds and orients the two sinapyl alcohol radicals in a precise conformation, forcing the coupling reaction to yield the this compound stereoisomer exclusively.
Step 3: Potential Downstream Modifications Following the formation of the furofuran core, this compound could be further modified. While not confirmed for syringaresinol-type lignans, enzymes from the Pinoresinol-Lariciresinol Reductase (PLR) family are known to catalyze the sequential reduction of the furofuran ring in pinoresinol to yield other lignan structures.[6][7] It is plausible that a PLR-like enzyme could act on this compound, leading to further diversification of lignan structures within the plant.
Pathway Visualization
Caption: Proposed biosynthesis pathway for this compound from L-Phenylalanine.
Quantitative Data from Analogous Enzyme Systems
Direct kinetic data for the enzymes involved in this compound biosynthesis are currently unavailable. The table below presents data for well-characterized homologous enzymes from the lignan pathway to provide a comparative baseline for future experimental design.
| Enzyme Class | Enzyme Example | Substrate | K_m (µM) | V_max (U/mg) or k_cat (s⁻¹) | Source Organism | Reference |
| Oxidase | Laccase | Coniferyl Alcohol | 25 | 4.387 U/mg (V_max) | Trametes versicolor | [8] |
| Oxidase | Laccase | ABTS | 36 | 52,515 s⁻¹ (k_cat) | Cerrena sp. RSD1 | [9] |
| Reductase | Pinoresinol-Lariciresinol Reductase (IiPLR1) | (+)-Pinoresinol | 1.8 ± 0.2 | 0.9 ± 0.02 s⁻¹ (k_cat) | Isatis indigotica | [10] |
| Reductase | Pinoresinol-Lariciresinol Reductase (IiPLR1) | (+)-Lariciresinol | 2.5 ± 0.3 | 0.8 ± 0.03 s⁻¹ (k_cat) | Isatis indigotica | [10] |
Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common synthetic substrate for laccase assays.
Detailed Experimental Protocols
Investigating the proposed pathway requires robust experimental procedures. The following protocols are designed based on established methodologies in lignan research.
Protocol 1: Heterologous Expression and Purification of a Candidate Dirigent Protein
This protocol describes the expression of a candidate plant DIR gene in E. coli for subsequent in vitro characterization.
Logical Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Episyringaresinol | C22H26O8 | CID 12309694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dirigent protein - Wikipedia [en.wikipedia.org]
- 6. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to epi-Syringaresinol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-Syringaresinol, a lignan (B3055560) found in various plant species, has garnered significant attention within the scientific community for its potential therapeutic applications. As a stereoisomer of syringaresinol, it exhibits distinct physical and chemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are visualized using detailed diagrams.
Core Physical and Chemical Properties
This compound is a phenolic compound belonging to the lignan class of phytochemicals.[1] Its core structure consists of a furofuran ring system substituted with two 4-hydroxy-3,5-dimethoxyphenyl groups. The "epi" designation signifies a specific stereochemical configuration that distinguishes it from its isomer, syringaresinol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [2] |
| Molecular Formula | C₂₂H₂₆O₈ | [2] |
| Molecular Weight | 418.4 g/mol | [2] |
| CAS Number | 21453-71-4, 51152-20-6 | [2][3] |
| Appearance | Colorless solid (as (+)-Syringaresinol) | [4] |
| Melting Point | Data not available for this compound. For comparison, the melting point of Syringaresinol is 210-211 °C. | [5] |
| Optical Rotation [α] | Data not available for this compound. For comparison, the optical rotation for (+)-Syringaresinol has been measured. | [6] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and chloroform. Predicted water solubility is low. | [7][8][9] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) are determined by the solvent and instrument frequency. Detailed assignments have been published. | [10][11][12][13][14][15] |
| ¹³C-NMR | Characteristic signals for aromatic carbons, methoxy (B1213986) groups, and the furofuran core have been identified and assigned. | [10][11][12][13][14][15] |
| Mass Spectrometry (LC-MS) | Precursor Ion [M+H]⁺: m/z 419.173. Key fragment ions are observed. | [2] |
Experimental Protocols
Isolation and Purification of (+)-epi-Syringaresinol
This compound has been successfully isolated from various natural sources, including the gum resin of Commiphora myrrha and the twigs of Magnolia thailandica.[4][10] The following is a generalized workflow for its isolation.
Detailed Methodology:
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a mixture of polar and non-polar solvents like dichloromethane and methanol to efficiently extract lignans.[4]
-
Chromatographic Separation: The resulting crude extract is concentrated and then subjected to repeated column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.[10]
-
Fraction Monitoring: The fractions collected from the column are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Final purification can be achieved through crystallization from a suitable solvent, such as ethanol, to yield the pure compound.[4]
Analysis of Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are often evaluated in vitro using macrophage cell lines, such as RAW 264.7.
3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.[16]
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a period, typically 24 hours, to allow for NO production.
-
Griess Reaction: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) in an acidic solution).[17]
-
Quantification: The formation of a colored azo compound is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve.[10]
3.2.2. Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[5][18][19]
-
Cell Lysis: After treatment and stimulation as described above, cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Biological Activities and Signaling Pathways
This compound, like its isomer syringaresinol, exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. These effects are mediated through the modulation of several key intracellular signaling pathways.
Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. In inflammatory conditions, stimuli like LPS activate these pathways, leading to the production of pro-inflammatory mediators. Syringaresinol has been shown to inhibit this process.[5]
As depicted in Figure 2, this compound is believed to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways.[5] This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. The ultimate result is a decrease in the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
Antioxidant Effects: Activation of the Keap1/Nrf2 Pathway
The Keap1/Nrf2 pathway is a primary regulator of the cellular antioxidant response. Syringaresinol has been identified as an activator of this protective pathway.
Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. This compound is thought to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular defense against oxidative stress.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical characteristics. Its significant anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB, MAPK, and Keap1/Nrf2 signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working to unlock the full potential of this valuable lignan.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry | Atomic Physics [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Griess Reagent System Protocol [promega.com]
- 18. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 19. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
epi-Syringaresinol biological activity and pharmacological potential.
An In-depth Technical Guide to the Biological Activity and Pharmacological Potential of epi-Syringaresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a lignan, a class of polyphenolic compounds, found in various plants, including Sapium discolor, Commiphora myrrha, and Synsepalum dulcificum.[1][2][3] As a stereoisomer of syringaresinol (B1662434), it has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and drug development.
Pharmacological Activities
This compound exerts its biological effects by modulating key signaling pathways involved in cellular stress and inflammatory responses.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
One of the most well-documented activities of this compound is its ability to mitigate inflammation, particularly neuroinflammation. The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes.[4] Studies on related syringaresinol isomers show that they can inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[4] This leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]
Quantitative studies on (+)-epi-syringaresinol isolated from Commiphora myrrha have demonstrated potent inhibitory action against NO release in LPS-stimulated RAW264.7 cells.[3][5] Similarly, (-)-Syringaresinol has been shown to suppress the production of NO and other pro-inflammatory mediators in LPS-stimulated BV2 microglia cells.[4]
Antioxidant Activity
This compound exhibits significant antioxidant properties through at least two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant systems.
-
Direct Radical Scavenging: As a phenolic compound, this compound can donate hydrogen atoms to neutralize free radicals, such as those mimicked in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, thereby terminating damaging oxidative chain reactions.[6]
-
Upregulation of the Nrf2 Antioxidant Pathway: Syringaresinol isomers are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like syringaresinol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the enhanced expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Neuroprotective Activity
The neuroprotective effects of syringaresinol isomers are closely linked to their anti-inflammatory and antioxidant properties. By suppressing microglia activation and the subsequent release of neurotoxic inflammatory mediators, these compounds protect neuronal cells from damage.[4] Furthermore, the activation of the Nrf2 pathway helps mitigate oxidative damage in neuronal cells, a key factor in the pathogenesis of many neurodegenerative diseases. Phenylethanoid glycosides containing this compound have been shown to significantly attenuate glutamate-induced neurotoxicity in primary cultured cortical cells at concentrations ranging from 0.1 to 10 µM.[7]
Anticancer Potential
While research specifically on this compound is limited, its isomer (-)-Syringaresinol has shown promising anticancer effects. It has been observed to reduce the viability of human promyelocytic leukemia (HL-60) cells by inducing apoptosis and causing cell cycle arrest at the G1 phase.[4] This suggests a potential area of investigation for this compound as well.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its closely related isomer, (-)-Syringaresinol.
Table 1: Anti-Inflammatory Activity of (+)-epi-Syringaresinol
| Assay | Cell Line | Stimulant | Measured Effect | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | Inhibition of NO release | 31.8 µM | [3][5] |
| Nitric Oxide (NO) Inhibition | BV-2 | LPS | Inhibition of NO release | > 100 µM | [1][8] |
Table 2: Antioxidant Activity of (+)-epi-Syringaresinol
| Assay | Method | Measured Effect | IC₅₀ Value | Reference |
| DPPH Assay | Radical Scavenging | Scavenging of DPPH radical | 100.2 µM | [6] |
Table 3: Anticancer Activity of (-)-Syringaresinol
| Cell Line | Assay | Measured Effect | IC₅₀ Value | Reference |
| HL-60 (Human Leukemia) | Cell Viability | Reduction in cell viability | 5.8 µM | [4] |
| SNU-1, SK-OV-3, LLC | Cell Viability | Reduction in cell viability | > 30 µM | [4] |
Key Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Detailed Experimental Protocols
In Vitro Anti-Neuroinflammatory Assay (Nitric Oxide Production)
This protocol details the measurement of NO production in LPS-stimulated BV-2 microglial cells using the Griess assay.[9][10][11]
-
Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.
-
Materials:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B immediately before use.
-
Sodium Nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader (540-550 nm)
-
-
Methodology:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by adding the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume (50-100 µL) of freshly mixed Griess Reagent to each well.[9][11]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Caption: General experimental workflow for the Griess assay in BV-2 cells.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol provides a general method for detecting changes in key NF-κB pathway proteins, such as phosphorylated IκBα and nuclear p65.[12][13][14]
-
Objective: To determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB pathway components.
-
Methodology:
-
Cell Culture and Treatment: Seed BV-2 or RAW264.7 cells in 6-well plates (5 x 10⁵ cells/well) and treat with this compound and/or LPS as described in section 5.1.[12]
-
Protein Extraction:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
For nuclear/cytoplasmic fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, GAPDH or β-actin for loading control) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing target proteins to the loading control.
-
Nrf2/ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[15][16][17]
-
Objective: To assess the ability of this compound to induce Nrf2-mediated transcriptional activity.
-
Methodology:
-
Cell Culture and Transfection: Use a cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct. Alternatively, transiently co-transfect cells with an ARE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed cells in a 12- or 24-well plate.
-
Compound Treatment: After cells have adhered (and/or post-transfection), treat them with various concentrations of this compound for 6-24 hours. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay substrate (containing luciferin).
-
Data Acquisition: Measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to measure the control (Renilla) luminescence.
-
Analysis: Normalize the firefly luciferase signal to the control signal (or total protein content). Express the results as fold induction over the vehicle-treated control to determine the dose-dependent activation of the Nrf2/ARE pathway.
-
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant activities, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. These mechanisms underpin its demonstrated neuroprotective potential in preclinical models. The available quantitative data, though limited specifically to the epi- isomer, indicates potency in the low micromolar range for several key effects.
For drug development professionals, this compound represents a compelling lead structure. Future research should focus on:
-
Isomer-Specific Activity: Directly comparing the potency of different syringaresinol stereoisomers to identify the most active form.
-
In Vivo Efficacy: Expanding in vivo studies to various models of inflammatory and neurodegenerative diseases to establish efficacy, pharmacokinetics, and safety profiles.
-
Target Identification: Elucidating the direct molecular targets to better understand its mechanism of action.
-
Clinical Investigation: Given the strong preclinical evidence for syringaresinol compounds, progression toward human clinical trials for relevant inflammatory or neurodegenerative conditions is a logical long-term goal.
The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. growables.org [growables.org]
- 3. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of epi-Syringaresinol
An In-depth Technical Guide to the In Vitro and In Vivo Studies of epi-Syringaresinol and Its Isomers
Disclaimer: Scientific literature extensively covers the biological activities of syringaresinol (B1662434) and its stereoisomers, such as (+)-syringaresinol and (-)-syringaresinol. Data specifically for this compound is limited[1]. As an epimer, it shares a close structural relationship with syringaresinol, and the following data on syringaresinol is presented to provide a comprehensive overview of the compound class for research and drug development professionals.
Introduction
Syringaresinol (SYR) is a naturally occurring furofuran class lignan (B3055560) found in a variety of cereals, medicinal plants, and trees[2][3][4]. It is formed through the dimerization of two sinapyl alcohol units[4]. As a polyphenolic compound, syringaresinol has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[4][5][6]. These properties make it a compelling candidate for therapeutic applications in conditions driven by oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and cancer[3][4][6]. This guide provides a detailed overview of the key in vitro and in vivo findings, experimental methodologies, and underlying molecular mechanisms of action.
In Vitro Studies of Syringaresinol
Antioxidant Activity
Syringaresinol demonstrates potent antioxidant properties through two primary mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant pathways[6]. As a phenolic compound, it can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions[6][7]. Furthermore, it is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[6][8].
Table 1: Quantitative Antioxidant Activity of Syringaresinol
| Assay | IC50 / EC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
|---|---|---|---|---|
| DPPH Radical Scavenging | 1.73 | BHT | 3.08 | [7] |
| DPPH Radical Scavenging | 10.77 | - | - | [9][10] |
| ABTS Radical Scavenging | 2.10 | Trolox | 2.34 | [7] |
| ABTS Radical Scavenging | 10.35 | - | - |[9][10] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Effects
Syringaresinol exhibits significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][11]. In vitro studies, often using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have shown that syringaresinol can inhibit the production of pro-inflammatory mediators.[5][11].
Table 2: Summary of In Vitro Anti-inflammatory Effects
| Model System | Treatment | Effect | Target Molecules Inhibited | Source |
|---|---|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Reduced inflammation | iNOS, COX-2, TNF-α, IL-1β, IL-6, NO | [3][5][11] |
| SW982 human synovial sarcoma cells | (+)-Syringaresinol-di-O-beta-D-glucoside | Suppressed inflammatory gene expression | IL-1β, IL-6, COX-2, MMP-1 | [12] |
| Oxaliplatin-treated spinal microglia | Syringaresinol | Suppressed microglial activation | iNOS, p-ERK, p-NF-κB |[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to epi-Syringaresinol: Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plant species. As a stereoisomer of the more extensively studied syringaresinol (B1662434), this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, historical research, physicochemical properties, and biological activities of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and drug development efforts.
Discovery and Historical Research
Physicochemical and Biological Data
Quantitative data for this compound and its related stereoisomers are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Syringaresinol Stereoisomers
| Property | (+)-epi-Syringaresinol | (-)-Syringaresinol | (+)-Syringaresinol |
| Molecular Formula | C₂₂H₂₆O₈ | C₂₂H₂₆O₈ | C₂₂H₂₆O₈ |
| Molecular Weight | 418.44 g/mol | 418.44 g/mol | 418.44 g/mol |
| Melting Point | Not Reported | Not Reported | 183-184 °C[4] |
| Optical Rotation ([α]D) | Not Reported | Not Reported | + (c 0.1, CHCl₃)[5] |
Table 2: ¹H and ¹³C NMR Spectral Data for (+)-epi-Syringaresinol in CDCl₃[1]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, Mult., J in Hz) |
| 1 | 134.1 | - |
| 2 | 102.7 | 6.56 (s) |
| 3 | 146.9 | - |
| 4 | 134.1 | - |
| 5 | 146.9 | - |
| 6 | 102.7 | 6.56 (s) |
| 7 | 87.2 | 4.75 (d, 5.2) |
| 8 | 54.3 | 3.12 (m) |
| 9 | 71.8 | 3.89 (dd, 9.2, 3.6), 4.25 (dd, 9.2, 6.8) |
| 1' | 134.1 | - |
| 2' | 102.7 | 6.56 (s) |
| 3' | 146.9 | - |
| 4' | 134.1 | - |
| 5' | 146.9 | - |
| 6' | 102.7 | 6.56 (s) |
| 7' | 82.1 | 4.96 (d, 6.8) |
| 8' | 50.1 | 2.55 (m) |
| 9' | 61.1 | 3.51 (dd, 10.8, 4.4), 3.80 (dd, 10.8, 3.2) |
| OMe | 56.4 | 3.88 (s) |
| OMe' | 56.4 | 3.88 (s) |
Table 3: Biological Activity of (+)-epi-Syringaresinol
| Activity | Assay | Model | Result | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ = 31.8 µM | [1] |
Experimental Protocols
General Workflow for Isolation and Characterization of this compound
The isolation of this compound from a plant source typically follows a standard natural product chemistry workflow.
Caption: General workflow for the isolation and structural elucidation of this compound.
Methodology:
-
Plant Material Preparation: The selected plant part (e.g., gum resin of Commiphora myrrha) is dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol, at room temperature or with heating.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.
Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.
-
Incubation: The cells are incubated for a period of time (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on its stereoisomer, syringaresinol, provides strong indications of its potential mechanisms of action, particularly in the context of inflammation. The anti-inflammatory effects of syringaresinol have been shown to be mediated through the suppression of the NF-κB and MAPK signaling pathways[6][7][8]. It is plausible that this compound shares a similar mechanism.
Putative Anti-inflammatory Signaling Pathway of this compound
Caption: Putative mechanism of anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.
This diagram illustrates that upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and IκB kinase (IKK) pathways. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing their transcription and leading to the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of MAPKs and IKK, thereby preventing NF-κB translocation and the subsequent expression of pro-inflammatory genes.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. This guide has provided a consolidated resource on its discovery, physicochemical properties, and biological effects, along with detailed experimental protocols and pathway diagrams to facilitate further research. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound, as well as exploring its therapeutic potential in various inflammatory disease models. The availability of robust isolation and analytical methods will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structure of syringaresinol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Epi-Syringaresinol: A Comprehensive Review of Its Biological Activities and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Syringaresinol, a lignan (B3055560) found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive literature review of this compound studies, focusing on its core biological effects, underlying molecular mechanisms, and potential therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of this compound and its related compound, syringaresinol. This data provides a comparative overview of its efficacy in different experimental models.
Table 1: Anti-inflammatory Activity of Syringaresinol
| Cell Line | Inducer | Analyte | Concentration of Syringaresinol | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | PGE2 Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | TNF-α Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | IL-1β Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | IL-6 Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | iNOS Protein Expression | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | COX-2 Protein Expression | 25, 50, 100 μM | Dose-dependent inhibition | [1] |
| Mouse Chondrocytes | IL-1β | NO Production | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | PGE2 Production | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | IL-6 Expression | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | TNF-α Expression | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | iNOS Expression | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | COX-2 Expression | Not specified | Significant restraint | [2] |
| Mouse Chondrocytes | IL-1β | MMP-13 Expression | Not specified | Significant restraint | [2] |
Table 2: Antioxidant Activity of Syringaresinol
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| DPPH | 1.73 | ~4.13 | [3] |
| ABTS | 2.10 | ~5.02 | [3] |
Note: Molecular weight of Syringaresinol is 418.45 g/mol . IC50 values in µM are calculated for comparative purposes.
Table 3: Anticancer Activity of Syringaresinol Derivatives
| Cell Line | Compound | IC50 Value (µM) | Reference |
| HCT116 (colorectal carcinoma) | 4'-demethyl-4-deoxypodophyllotoxin | 0.02 | [4] |
Note: Data on the direct anticancer activity of this compound with specific IC50 values is limited in the reviewed literature. The provided data is for a related lignan derivative.
Table 4: Neuroprotective Effects of Syringaresinol-4-O-β-D-glucopyranoside (SRG) on Corticosterone-Induced PC12 Cell Injury
| Concentration of SRG (µM) | Cell Viability (% of Control) | LDH Leakage (% of Control) | Apoptosis Rate (%) |
| 0 (Corticosterone only) | 65.2 ± 5.8 | 185.4 ± 10.2 | 35.6 ± 3.1 |
| 5 | 78.5 ± 6.1 | 152.1 ± 9.5 | 24.8 ± 2.5 |
| 10 | 89.3 ± 7.2 | 125.8 ± 8.7 | 15.7 ± 1.9 |
| 20 | 95.1 ± 8.5 | 108.3 ± 7.9 | 8.9 ± 1.2 |
Table 5: Effects of Syringaresinol-4-O-β-d-glucoside (SSG) on Lipid and Glucose Metabolism
| Cell Line | Treatment | Analyte | Concentration of SSG | Effect | Reference |
| HepG2 | - | Cell Viability | 0.1–10 µmol/L | No significant effect | [5][6] |
| HepG2 | - | Lipid Accumulation | Not specified | Significantly inhibited | [5][6] |
| HepG2 | - | Intracellular Total Lipid | Not specified | Reduced | [5][6] |
| HepG2 | - | Intracellular Cholesterol | Not specified | Reduced | [5][6] |
| HepG2 | - | Intracellular Triglyceride | Not specified | Reduced | [5][6] |
| HepG2 | - | Glucose Consumption | Not specified | Increased | [5][6] |
| C2C12 myotubes | - | Glucose Uptake | Not specified | Increased | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is a synthesis of methodologies described for analyzing the effects of this compound on key inflammatory signaling pathways.[7][8][9][10][11]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired time (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Nrf2 Nuclear Translocation Assay
This protocol is based on established methods for assessing the activation of the Nrf2 antioxidant pathway.[12][13][14][15][16]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) in appropriate media.
-
Treat cells with this compound at desired concentrations for a specified time.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.
-
-
Western Blot Analysis:
-
Perform western blotting on both nuclear and cytoplasmic fractions as described in the previous protocol.
-
Use a primary antibody specific for Nrf2.
-
Use Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.
-
An increase in the Nrf2 signal in the nuclear fraction indicates translocation and activation.
-
-
Immunofluorescence (Alternative Method):
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with an Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
PPARγ Activation Assay
This protocol outlines a method to determine the effect of this compound on PPARγ activation, often assessed using a reporter gene assay.[2][17][18][19][20]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the luciferase readings to the β-galactosidase readings.
-
An increase in relative luciferase activity indicates activation of PPARγ.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[1][21][22][23][24]
-
Animals:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Treatment Groups:
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treated groups at various doses.
-
-
Procedure:
-
Administer this compound or the respective control substances orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Assessment of Cognitive Deficits in a Diabetic Animal Model
This protocol describes a common approach to induce a diabetic animal model with cognitive impairment and assess the neuroprotective effects of a test compound.[25][26][27][28][29][30]
-
Induction of Diabetes and Cognitive Impairment:
-
Use a model such as high-fat diet-fed rats followed by a low dose of streptozotocin (B1681764) (STZ) injection to induce type 2 diabetes.
-
Maintain the animals for a period (e.g., several weeks) to allow for the development of cognitive deficits.
-
-
Treatment:
-
Administer this compound or vehicle to the diabetic animals for a specified duration.
-
-
Behavioral Tests for Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Y-maze: To test spatial working memory.
-
-
Biochemical and Histological Analysis:
-
After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).
-
Analyze markers of oxidative stress, neuroinflammation, and synaptic plasticity using techniques like ELISA, western blotting, and immunohistochemistry.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Anti-inflammatory Signaling Pathway
Antioxidant Signaling Pathway
General Experimental Workflow for In Vitro Studies
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and metabolic regulatory properties. The evidence presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways, provides a solid foundation for future research and development. Further investigations, particularly well-designed in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of this compound in various disease contexts. This comprehensive review serves as a valuable resource to guide these future endeavors.
References
- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 2. jonlnbio.com [jonlnbio.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syringaresinol-4- O- β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nwlifescience.com [nwlifescience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. raybiotech.com [raybiotech.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. mdpi.com [mdpi.com]
- 25. ijpsonline.com [ijpsonline.com]
- 26. ijpsonline.com [ijpsonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Cognitive dysfunction in diabetic rats is prevented by pyridoxamine treatment. A multidisciplinary investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 30. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on epi-Syringaresinol Derivatives and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
epi-Syringaresinol, a lignan (B3055560) belonging to the furofuran class, and its derivatives are emerging as compounds of interest in pharmacological research. Lignans (B1203133), including the more extensively studied syringaresinol (B1662434), are known for a variety of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. While research into specific derivatives of this compound is still in its early stages, this document consolidates the available information to serve as a valuable resource for professionals in the field of drug discovery and development.
Core Concepts: Structure and Stereochemistry
This compound is a stereoisomer of syringaresinol. The core structure consists of two sinapyl alcohol units linked by a C8-C8' bond, forming a furofuran ring system. The "epi" designation refers to the specific stereochemistry at one of the chiral centers relative to syringaresinol, which significantly influences its three-dimensional conformation and, consequently, its biological activity.
Synthesis of this compound Derivatives
Detailed experimental protocols for the synthesis of a broad range of this compound derivatives are not widely available in the current scientific literature. Much of the synthetic focus has been on its isomer, syringaresinol. However, information on a naturally occurring glycoside derivative of this compound provides some insight.
Known Derivative: (+)-7-epi-Syringaresinol 4'-glucoside
This derivative has been identified in various plant species, including Campanula medium and Vitex glabrata.[1][2] Its structure consists of a glucose molecule attached to the 4'-hydroxyl group of the this compound core. The synthesis of such glycosides typically involves enzymatic or chemical glycosylation methods.
General Synthetic Considerations for Derivatives (Hypothetical):
-
Epimerization: One potential route to this compound derivatives could involve the epimerization of the more readily available syringaresinol. This would likely require specific reaction conditions to invert the stereochemistry at the desired chiral center.
-
Ester and Ether Formation: The phenolic hydroxyl groups on the this compound scaffold are prime targets for derivatization to form esters and ethers. Standard esterification and etherification protocols could be adapted for this purpose.
-
Stereoselective Synthesis: A de novo stereoselective synthesis would offer precise control over the stereochemistry of the furofuran core, enabling the specific production of the epi configuration. Such a synthesis would likely be a multi-step process involving chiral catalysts or auxiliaries.
Due to the lack of specific published protocols, researchers interested in synthesizing novel this compound derivatives would need to rely on established synthetic methodologies for related lignans and adapt them accordingly.
Biological Activity and Signaling Pathways
While data on the biological activity of a wide array of this compound derivatives is limited, studies on a diglucoside derivative of the closely related syringaresinol provide valuable insights into the potential therapeutic applications. Furthermore, the well-documented signaling pathways of syringaresinol itself offer a foundation for understanding the potential mechanisms of action for its epi-isomer and derivatives.
Anti-inflammatory Activity of a Related Syringaresinol Derivative
(+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress the production of pro-inflammatory mediators.[3] In SW982 human synovial sarcoma cells, this compound inhibited the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-1 (MMP-1).[3] This suggests a potential role for glycosylated derivatives of the syringaresinol family in modulating inflammatory processes.
Signaling Pathways (Inferred from Syringaresinol)
Given the structural similarity, it is plausible that this compound and its derivatives may interact with similar signaling pathways as syringaresinol. Key pathways implicated in the biological activity of syringaresinol include:
-
NF-κB Signaling Pathway: Syringaresinol has been demonstrated to inhibit the NF-κB pathway, a crucial regulator of inflammation.[4] By suppressing NF-κB activation, syringaresinol can reduce the expression of various pro-inflammatory cytokines and enzymes. This mechanism is central to its anti-inflammatory effects.
-
Keap1/Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response. Syringaresinol can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes and cytoprotective genes.
-
TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in cellular growth, differentiation, and fibrosis. Syringaresinol has been shown to modulate this pathway, which may contribute to its cardioprotective and anti-fibrotic effects.
Quantitative Data
Quantitative data for this compound derivatives remains scarce in the public domain. The following table summarizes the available information.
| Compound | Biological Activity | Quantitative Data | Cell Line/Model | Reference |
| (+)-Syringaresinol-di-O-beta-D-glucoside | Anti-inflammatory | Suppressed IL-6, PGE2, IL-1β, COX-2, and MMP-1 mRNA expression | SW982 human synovial sarcoma cells | [3] |
Further research is required to generate comprehensive quantitative data, such as IC50 values for cytotoxicity or enzyme inhibition, for a wider range of this compound derivatives.
Experimental Protocols
Protocol: Measurement of Pro-inflammatory Mediator Expression
-
Cell Culture: SW982 human synovial sarcoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., (+)-syringaresinol-di-O-beta-D-glucoside) for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as interleukin-1β, to induce the expression of inflammatory mediators.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of target genes (e.g., IL-6, COX-2, MMP-1).
-
Data Analysis: The relative expression of each target gene is normalized to a housekeeping gene, and the results are expressed as a fold change compared to the control group.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathway potentially modulated by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: Putative anti-inflammatory signaling pathway of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Conclusion and Future Directions
The field of this compound derivatives holds potential for the discovery of novel therapeutic agents. However, the current body of research is nascent, with a significant gap in the availability of synthetic protocols and comprehensive biological data for a diverse range of these compounds. Future research should focus on:
-
Development of robust and stereoselective synthetic routes to access a variety of this compound derivatives.
-
Systematic evaluation of the biological activities of these derivatives in a range of disease models.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
Quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective derivatives.
By addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of natural product derivatives.
References
- 1. (+)-7-epi-Syringaresinol 4'-glucoside | C28H36O13 | CID 4486984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-7-epi-Syringaresinol 4'-glucoside - Wikidata [wikidata.org]
- 3. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of epi-Syringaresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the characterization of epi-Syringaresinol, a lignan (B3055560) of significant interest for its potential biological activities. This document compiles nuclear magnetic resonance (NMR) and mass spectrometry (MS) data into a structured format for easy reference and comparison. Detailed experimental protocols, based on established methodologies for lignan analysis, are also provided. Furthermore, this guide includes visualizations of experimental workflows to aid in the understanding of the characterization process.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for (+)-epi-Syringaresinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (+)-epi-Syringaresinol
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7 | 4.73 | d | 5.0 |
| 8 | 3.11 | m | |
| 9α | 3.89 | dd | 9.2, 3.4 |
| 9β | 4.25 | dd | 9.2, 1.8 |
| 7' | 4.73 | d | 5.0 |
| 8' | 3.11 | m | |
| 9'α | 3.89 | dd | 9.2, 3.4 |
| 9'β | 4.25 | dd | 9.2, 1.8 |
| 2, 6 | 6.59 | s | |
| 2', 6' | 6.59 | s | |
| 3, 5-OCH₃ | 3.87 | s | |
| 3', 5'-OCH₃ | 3.87 | s | |
| 4-OH | 5.45 | s | |
| 4'-OH | 5.45 | s |
Solvent: CDCl₃. Data extracted from a 2023 publication on lignans (B1203133) from Commiphora myrrha.[1]
Table 2: ¹³C NMR Spectroscopic Data for (+)-epi-Syringaresinol
| Position | Chemical Shift (δ, ppm) |
| 1 | 132.3 |
| 2, 6 | 102.8 |
| 3, 5 | 147.2 |
| 4 | 134.8 |
| 7 | 86.1 |
| 8 | 54.3 |
| 9 | 71.8 |
| 1' | 132.3 |
| 2', 6' | 102.8 |
| 3', 5' | 147.2 |
| 4' | 134.8 |
| 7' | 86.1 |
| 8' | 54.3 |
| 9' | 71.8 |
| 3, 5-OCH₃ | 56.4 |
| 3', 5'-OCH₃ | 56.4 |
Solvent: CDCl₃. Data extracted from a 2023 publication on lignans from Commiphora myrrha.[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for (+)-epi-Syringaresinol
| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| ESI+ | [M+H]⁺: 419.173 | 217.0867, 205.0877, 173.0612, 167.0733, 145.0661 |
| ESI+ | [2M+NH₄]⁺: 854.361 | 265.1083, 217.0877, 205.0874, 173.0612, 167.0711 |
Data obtained from LC-MS analysis using a qTof instrument.[2]
Infrared (IR) Spectroscopy
-
O-H stretch (phenolic): Broad band around 3300-3400 cm⁻¹
-
C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹
-
C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1500 cm⁻¹
-
C-O stretch (aryl ethers): Strong bands in the region of 1200-1270 cm⁻¹
-
C-O stretch (aliphatic ethers and alcohols): Strong bands in the region of 1030-1200 cm⁻¹
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of lignans, including this compound, based on common practices in natural product chemistry.
Sample Preparation for Spectroscopic Analysis
-
Extraction: this compound is typically isolated from plant material through solvent extraction. A common method involves maceration or Soxhlet extraction of the dried and powdered plant material with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727).
-
Chromatographic Purification: The crude extract is then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate this compound. Purity is often assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum.
-
2D NMR Spectroscopy: To aid in structural elucidation, various 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is injected into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile (B52724) or methanol, both often containing 0.1% formic acid.
-
Mass Analysis: Mass spectra are acquired in both positive and negative ion modes using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural confirmation. A representative LC-MS method for a related lignan involved a Waters Acquity UPLC system with a C18 column and a Waters Xevo G2 Q-Tof mass spectrometer.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Representative Signaling Pathway for Lignan Bioactivity
Lignans, including this compound, are known for their antioxidant and anti-inflammatory properties. A common pathway implicated in inflammation is the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
Methodological & Application
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of epi-Syringaresinol in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
epi-Syringaresinol is a lignan (B3055560) found in various plant species that has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The method utilizes Multiple Reaction Monitoring (MRM) for accurate and precise measurement, making it suitable for a wide range of research and drug development applications.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
A protein precipitation and solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices.
-
Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
3. HPLC-MS/MS Conditions
A standard HPLC system coupled with a triple quadrupole mass spectrometer is used for the analysis.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Data Presentation
The following tables summarize the quantitative data for the HPLC-MS/MS method.
Table 1: Mass Spectrometry Parameters for this compound and a Potential Internal Standard (IS)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 419.2 | 207.1 | 150 | 25 | 80 |
| This compound | 419.2 | 181.1 | 150 | 30 | 80 |
| Internal Standard (IS) | To be determined | To be determined | 150 | To be determined | To be determined |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the related compound syringaresinol[1]. The optimal transitions and collision energies should be determined empirically by infusing a standard solution of this compound.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Upper Limit of Quantification (ULOQ) | To be determined |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Note: The values in this table represent typical acceptance criteria for a validated bioanalytical method and should be established during method development and validation.
Mandatory Visualization
Caption: HPLC-MS/MS Experimental Workflow for this compound Quantification.
This application note provides a detailed protocol for a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological matrices. The described sample preparation technique and optimized HPLC-MS/MS parameters allow for reliable and accurate measurement of this compound, making this method a valuable tool for researchers, scientists, and drug development professionals. The method should be fully validated according to regulatory guidelines before implementation in routine analysis.
References
Total Synthesis of epi-Syringaresinol and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of epi-Syringaresinol and its analogues. It includes key experimental protocols, quantitative data, and visualizations of synthetic pathways to facilitate further research and development in this area.
This compound belongs to the furofuran class of lignans (B1203133), a group of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. While its diastereomer, syringaresinol (B1662434), has been more extensively studied, this compound and its analogues represent a promising area for the discovery of new therapeutic agents. The stereoselective synthesis of these complex molecules is a key challenge that is being addressed through various synthetic strategies.
Synthetic Strategies and Key Concepts
The total synthesis of furofuran lignans like this compound hinges on the stereocontrolled formation of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core. The key challenge lies in controlling the relative and absolute stereochemistry of the multiple chiral centers. Common strategies employed in the synthesis of this class of compounds include:
-
Oxidative Dimerization: This biomimetic approach involves the oxidative coupling of two sinapyl alcohol units or related precursors. The stereoselectivity of this reaction can be influenced by the choice of oxidizing agent and reaction conditions. While this method is effective for the synthesis of syringaresinol, achieving the epi configuration often requires further synthetic manipulation or specific catalytic systems.
-
Stereoselective Cyclization Reactions: Various methods have been developed to construct the furofuran core with high stereoselectivity. These include Mn(III)-mediated intramolecular cyclopropanation followed by C-H insertion reactions, and Pd-catalyzed asymmetric allylic cycloadditions. These methods offer greater control over the stereochemical outcome compared to direct oxidative dimerization.
-
Epimerization: In cases where the thermodynamically more stable diastereomer (often syringaresinol) is the major product, epimerization at one of the benzylic centers can be a viable strategy to access the epi form. This can be achieved under acidic or basic conditions, though careful optimization is required to avoid side reactions.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Racemic Syringaresinol (A Potential Precursor)
This protocol describes a one-pot, two-enzyme cascade reaction for the production of racemic syringaresinol from dihydrosinapyl alcohol, a lignin-derived phenol.[1] This racemic mixture could potentially be subjected to epimerization and chiral resolution to obtain enantiomerically pure this compound.
Materials:
-
Dihydrosinapyl alcohol
-
Engineered Eugenol Oxidase (EUGO10X)
-
Horseradish Peroxidase (HRP)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 5 mM solution of dihydrosinapyl alcohol in 50 mM potassium phosphate buffer (pH 7.5) containing 10% DMSO.
-
Add EUGO10X to a final concentration of 10 µM.
-
Incubate the reaction mixture at 35°C with shaking for 3 hours.
-
After the initial incubation, add HRP to the reaction mixture. The optimal concentration of HRP may need to be determined empirically (ranging from 0.01 to 20 µM).
-
Continue the incubation at 35°C with shaking until the reaction is complete, as monitored by a suitable analytical technique such as HPLC.
-
Upon completion, the racemic syringaresinol can be isolated and purified using standard chromatographic techniques.
Protocol 2: General Procedure for Stereoselective Synthesis of a Furofuran Lignan (B3055560) Core
This protocol is a generalized procedure based on methodologies for the stereoselective synthesis of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Materials:
-
Appropriately substituted 1-arylallyl alcohol
-
Acetoacetate (B1235776) derivative
-
Manganese(III) acetate (B1210297)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Diazotizing agent (e.g., TfN₃)
-
Rhodium catalyst (e.g., Rh₂(OAc)₄)
Procedure:
-
Intramolecular Cyclopropanation: React the acetoacetate derivative of the 1-arylallyl alcohol with Mn(III) acetate to induce an oxidative cyclization, forming a 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one with high diastereoselectivity.
-
Cyclopropane (B1198618) Ring Opening: Treat the resulting bicyclic compound with a benzylic alcohol in the presence of a Lewis acid to open the cyclopropane ring and form an α-acetyl-γ-butyrolactone.
-
Diazo Transfer: Convert the α-acetyl-γ-butyrolactone to the corresponding α-diazo-γ-butyrolactone using a suitable diazo transfer reagent.
-
C-H Insertion: Subject the α-diazo-γ-butyrolactone to a rhodium-catalyzed C-H insertion reaction to construct the furofuranone core with the desired endo,exo-stereochemistry.
-
Reduction and Cyclization: Reduce the lactone and cyclize to form the final 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane structure of the target this compound analogue.
Quantitative Data
The following table summarizes key quantitative data for the characterization of (+)-epi-Syringaresinol.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₈ | PubChem CID: 12309694 |
| Molecular Weight | 418.4 g/mol | PubChem CID: 12309694 |
| ¹H NMR (CDCl₃, δ ppm) | See detailed assignments in reference | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | See detailed assignments in reference | [2] |
Synthesis of this compound Analogues
The synthesis of analogues of this compound can be achieved by modifying the aromatic substituents of the starting materials in the synthetic sequences described above. For example, using different substituted benzylic alcohols in the cyclopropane ring-opening step of Protocol 2 would lead to unsymmetrically substituted furofuran lignans. Furthermore, functional group transformations on the aromatic rings of the final product can provide access to a library of analogues for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of furofuran lignans.
Caption: A generalized workflow illustrating two primary strategies for the synthesis of this compound and its analogues.
Signaling Pathways and Biological Relevance
While the specific biological activities of this compound are not as well-documented as those of syringaresinol, lignans as a class are known to interact with various signaling pathways. Syringaresinol has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. It is plausible that this compound and its analogues may exhibit similar or unique biological activities by modulating pathways such as:
-
NF-κB Signaling Pathway: Many lignans are known to inhibit the activation of NF-κB, a key transcription factor involved in inflammation.
-
Oxidative Stress Pathways: The phenolic nature of these compounds allows them to act as radical scavengers and modulate the expression of antioxidant enzymes.
-
Hormone Receptor Modulation: Some lignans can interact with estrogen receptors, suggesting potential applications in hormone-dependent conditions.
The development of efficient and stereoselective synthetic routes to this compound and its analogues is crucial for enabling detailed biological evaluation and unlocking their therapeutic potential.
Caption: A diagram illustrating the potential signaling pathways that may be modulated by this compound and its analogues.
References
Application Notes and Protocols for epi-Syringaresinol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information and detailed protocols for the use of epi-Syringaresinol as a reference standard in various assays. This document outlines the quality specifications of this compound and provides methodologies for evaluating its biological activities, focusing on its anti-inflammatory and antioxidant properties.
Introduction to this compound
This compound is a lignan, a class of phenolic compounds found in various plants.[1] As a reference standard, it is crucial for the accurate quantification and identification of this compound in complex matrices and for the reliable assessment of its biological activity. Its stereoisomers, such as (+)-Syringaresinol and (-)-Syringaresinol, have been reported to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[2][3][4] This document focuses on the application of this compound as a certified reference material.
Quality and Specifications of this compound Reference Standard
A reference standard must be of high purity and well-characterized to ensure the validity of experimental results.
Data Presentation: Quality Specifications of this compound
| Parameter | Specification | Method | Reference |
| Purity | ≥98% | HPLC, ¹H-NMR | [5][6] |
| Molecular Formula | C₂₂H₂₆O₈ | - | [1][5] |
| Molecular Weight | 418.44 g/mol | - | [1] |
| CAS Number | 51152-20-6 | - | [1][5] |
| Appearance | Powder | Visual | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | [5] |
| Storage | Refrigerate or freeze (2-8°C), protected from air and light | - | [5] |
| Shelf Life | 2 years | - | [5] |
Quantitative Biological Activity Data
The following table summarizes the reported biological activity of this compound. It is important to note that much of the available quantitative data is for its stereoisomers.
Data Presentation: Biological Activity of Syringaresinol Stereoisomers
| Assay | Compound | Cell Line/System | Endpoint | IC₅₀/EC₅₀ Value | Reference |
| Anti-neuroinflammatory | This compound | BV-2 mouse microglia | Inhibition of LPS-induced NO production | > 100 µM | [1] |
| DPPH Radical Scavenging | (+)-Syringaresinol | Cell-free | Radical Scavenging | 10.77 µg/mL | [4] |
| ABTS Radical Scavenging | (+)-Syringaresinol | Cell-free | Radical Scavenging | 10.35 µg/mL | [4] |
| Anti-inflammatory | (+)-Syringaresinol | RAW 264.7 macrophages | Inhibition of LPS-induced NO production | 25, 50, 100 µM (Dose-dependent inhibition) | [7][8] |
| Anti-inflammatory | (+)-Syringaresinol | RAW 264.7 macrophages | Inhibition of LPS-induced PGE₂ production | 25, 50, 100 µM (Dose-dependent inhibition) | [7][8] |
| Anti-inflammatory | (+)-Syringaresinol | RAW 264.7 macrophages | Inhibition of LPS-induced TNF-α production | 25, 50, 100 µM (Dose-dependent inhibition) | [7][9] |
| Anti-inflammatory | (+)-Syringaresinol | RAW 264.7 macrophages | Inhibition of LPS-induced IL-1β production | 25, 50, 100 µM (Dose-dependent inhibition) | [7][9] |
| Anti-inflammatory | (+)-Syringaresinol | RAW 264.7 macrophages | Inhibition of LPS-induced IL-6 production | 25, 50, 100 µM (Dose-dependent inhibition) | [7][9] |
Disclaimer: The majority of the biological activity data presented is for the stereoisomers of this compound. Researchers should consider that stereochemistry can significantly impact biological activity.
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound. These protocols are based on literature for its stereoisomers and can be adapted for this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to the desired concentrations (e.g., 1-200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound dilutions to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•⁺ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilutions to the wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Include a blank control and a positive control (e.g., Trolox).
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.
-
Determine the EC₅₀ value.
-
Anti-inflammatory Activity Assay in Macrophages
Principle: This protocol uses the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE₂) upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should be ≤ 0.1%.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E₂ (PGE₂) Production Assay (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of 5 mg/mL MTT solution to the remaining cells in each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. This is to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Signaling Pathways and Experimental Workflows
This compound and its stereoisomers are known to modulate key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Syringaresinol stereoisomers have been shown to inhibit this pathway.[3][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a major regulator of cellular antioxidant responses. Syringaresinol has been reported to activate this protective pathway.[11]
Caption: Activation of the Keap1/Nrf2 antioxidant pathway by this compound.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound in cell-based assays.
Caption: General experimental workflow for cell-based bioactivity assays.
Recommended Stability Testing Protocol for this compound Reference Standard
To ensure the continued integrity of the this compound reference standard, a stability testing program should be implemented. The following protocol is based on general guidelines for reference standards.
Protocol:
-
Storage Conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
Stress Conditions: (Optional, for identification of degradation products) e.g., 40°C, exposure to light, acid/base hydrolysis, oxidation.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Method:
-
A stability-indicating HPLC method with UV detection should be used to monitor the purity of this compound and detect any degradation products.
-
-
Parameters to be Monitored:
-
Purity: Determined by HPLC (area %).
-
Appearance: Visual inspection for any changes in color or physical state.
-
Identification: Confirmation of the peak identity (e.g., by retention time and UV spectrum).
-
Degradation Products: Quantification of any new peaks observed in the chromatogram.
-
-
Acceptance Criteria:
-
The purity of the reference standard should remain within the specified limits (e.g., ≥98%).
-
No significant formation of degradation products should be observed.
-
By following these application notes and protocols, researchers can confidently utilize this compound as a reference standard for accurate and reproducible results in their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemfaces.com [chemfaces.com]
- 6. molnova.cn [molnova.cn]
- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of epi-Syringaresinol in Cell Culture Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
epi-Syringaresinol, a lignan (B3055560) found in various medicinal plants, has garnered significant interest in the scientific community for its diverse biological activities. In vitro studies using cell cultures have been instrumental in elucidating its therapeutic potential, including neuroprotective, anti-inflammatory, and anticancer effects. This document provides a comprehensive overview of the application of this compound in cell culture experiments, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation
The efficacy of this compound and its derivatives has been quantified across various cell-based assays. The following tables summarize the key findings for easy comparison.
Table 1: Neuroprotective Effects of (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG) on Corticosterone-Induced PC12 Cell Injury [1]
| Concentration of SRG (µM) | Cell Viability (% of Control) | LDH Leakage (% of Control) | Apoptosis Rate (%) |
| 0 (Corticosterone only) | 65.2 ± 5.8 | 185.4 ± 10.2 | 35.6 ± 3.1 |
| 5 | 78.5 ± 6.1 | 152.1 ± 9.5 | 24.8 ± 2.5 |
| 10 | 89.3 ± 7.2 | 125.8 ± 8.7 | 15.7 ± 1.9 |
| 20 | 95.1 ± 8.5 | 108.3 ± 7.9 | 8.9 ± 1.2 |
Table 2: Effect of (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG) on Mitochondrial Function and Calcium Homeostasis in Corticosterone-Treated PC12 Cells [1]
| Concentration of SRG (µM) | Mitochondrial Membrane Potential (ΔΨm, % of Control) | Intracellular Ca2+ ([Ca2+]i, % of Control) |
| 0 (Corticosterone only) | 68.7 ± 6.3 | 172.4 ± 15.8 |
| 5 | 79.1 ± 7.1 | 148.6 ± 13.2 |
| 10 | 88.5 ± 8.2 | 121.3 ± 11.5 |
| 20 | 96.2 ± 9.1 | 105.9 ± 9.8 |
Table 3: Anticancer Activity of (-)-Syringaresinol [2]
| Cell Line | Cancer Type | Endpoint | IC50 Value | Reference |
| MCF-7 | Breast Cancer | Cell Viability | ~30 µM (48h) | [3] |
| HeLa | Cervical Cancer | Cell Viability | >100 µM (24h) | [4] |
| Caco-2 | Colorectal Cancer | Cell Viability | >100 µM (24h) | [5] |
| HepG2 | Liver Cancer | Cell Viability | >100 µM (24h) | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing and interpreting cell culture experiments.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, leading to its translocation to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of antioxidant genes, thereby mitigating oxidative stress.[1][4] Conversely, this compound inhibits the pro-inflammatory NF-κB signaling pathway.[2] It prevents the activation of IKK, which is responsible for the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65 subunit in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2][6]
This compound can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[2][7] This activation contributes to its beneficial metabolic and neuroprotective effects.[2][7]
In the context of conditions like diabetic cardiomyopathy, this compound can modulate the Transforming Growth Factor-β (TGF-β)/Smad pathway, which is implicated in fibrosis.[2][4] It appears to inhibit the abnormal activation of this pathway, thereby reducing the expression of fibrotic genes.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.
Preparation of this compound for Cell Culture
-
Solvent Selection: this compound is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Prepare fresh working solutions for each experiment.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator.
-
Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour.[2]
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[2]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The in vitro evidence strongly supports the therapeutic potential of this compound across a range of applications. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival, makes it a compelling candidate for further investigation in drug development. The protocols and data presented here serve as a valuable resource for researchers embarking on cell culture studies with this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Antioxidant Capacity of epi-Syringaresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: epi-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plants.[1] As a stereoisomer of syringaresinol (B1662434), it is of significant interest for its potential pharmacological activities, including its antioxidant effects.[2][3][4] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases, making the evaluation of novel antioxidant compounds like this compound crucial for therapeutic development.[5][6]
These application notes provide a comprehensive guide to assessing the antioxidant capacity of this compound, detailing its mechanisms of action, quantitative data from its closely related isomer syringaresinol, and step-by-step experimental protocols for key antioxidant assays.
Mechanisms of Antioxidant Action
Syringaresinol and its isomers exert their antioxidant effects through two primary mechanisms: direct radical scavenging and the modulation of endogenous antioxidant systems.[2]
-
Direct Radical Scavenging: As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom, which terminates the damaging oxidative chain reactions.[7] This mechanism is the basis for common in vitro antioxidant assays like DPPH and ABTS.[2][7]
-
Modulation of the Keap1-Nrf2 Signaling Pathway: Syringaresinol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[2][8][9] Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[2][10] By interacting with Keap1, syringaresinol disrupts this binding, allowing Nrf2 to translocate to the nucleus.[2][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of numerous protective genes, including heme oxygenase-1 (HO-1), SOD, and CAT.[5][12]
Quantitative Data on Antioxidant Capacity
The antioxidant capacity of a compound is often expressed as its IC50 or EC50 value, which is the concentration required to scavenge 50% of the free radicals in an assay. A lower value indicates higher antioxidant activity.[7] The table below summarizes published data for syringaresinol, the close isomer of this compound.
Note: Direct comparison of IC50/EC50 values across different studies can be challenging due to variations in experimental conditions. This data serves as a reference point for the potential potency of this compound.
| Compound | Assay | IC50/EC50 (µg/mL) | IC50/EC50 (µM) | Reference |
| Syringaresinol | DPPH | 1.73 | 4.13 | [7] |
| ABTS | 2.10 | 5.02 | [7] | |
| (-)-Syringaresinol | DPPH | 10.77 | 25.74 | [11] |
| ABTS | 10.35 | 24.73 | [11] | |
| Trolox (Control) | DPPH | 35.38 - 99.07 | 141.35 - 395.82 | [7] |
| ABTS | 2.34 | 9.35 | [7] | |
| BHT (Control) | DPPH | 3.08 | 13.98 | [7] |
Calculations are based on the following molecular weights: Syringaresinol (418.45 g/mol ), Trolox (250.29 g/mol ), and BHT (220.35 g/mol ).[7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This reduces the radical, causing a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.[7][13][14]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695). Store this solution in the dark.[7][11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to test various concentrations (e.g., 1-200 µg/mL).[11]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[7]
-
Include a blank well containing only 100 µL of methanol/ethanol and 100 µL of the sample solvent.
-
Include a control well containing 100 µL of the DPPH solution and 100 µL of the sample solvent.[7]
-
A positive control, such as Ascorbic Acid or Trolox, should be run in parallel.[11]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][11]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant is measured by the decrease in its absorbance at 734 nm.[7][15]
Protocol:
-
Reagent Preparation (ABTS•+ Solution):
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][11]
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions to test various concentrations.[7]
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[7][11]
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay and determine the IC50 value.[7][11]
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[16] Cells are loaded with a probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation by free radicals. The ability of the test compound to prevent this fluorescence increase, induced by a radical generator like AAPH, indicates its antioxidant capacity within a cellular environment.[16][17]
Protocol Outline:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.[16]
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Probe Loading: Wash the cells and incubate with DCFH-DA solution. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
Radical Induction: Add a peroxyl radical generator (e.g., AAPH) to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the CAA value by comparing the area under the fluorescence curve of the treated cells to the control cells.
Signaling Pathway Analysis: Keap1-Nrf2 Activation
Investigating the effect of this compound on the Keap1-Nrf2 pathway can elucidate its mechanism for upregulating endogenous antioxidant defenses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cetjournal.it [cetjournal.it]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Appropriate Dosage of epi-Syringaresinol for In Vivo Studies
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct in vivo dosage data for epi-Syringaresinol has been identified in the public domain. The following application notes and protocols are based on data available for its isomer, Syringaresinol. Due to potential differences in biological activity, pharmacokinetics, and toxicity stemming from stereoisomerism, these guidelines should be used to design and conduct a thorough dose-finding study for this compound.
Introduction
This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans, including the well-studied isomer Syringaresinol, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[1]. These properties are often attributed to the modulation of key cellular signaling pathways such as the Keap1/Nrf2, NF-κB, and TGF-β/Smad pathways[2][3].
This document provides a comprehensive guide for researchers aiming to determine the appropriate dosage of this compound for in vivo studies. Given the absence of direct dosage information for this compound, this guide leverages available data on Syringaresinol to propose a systematic approach for establishing a safe and efficacious dose range.
Quantitative Data Summary for Syringaresinol (In Vivo Studies)
The following tables summarize the quantitative data from in vivo studies on Syringaresinol, which can serve as a reference point for designing dose-ranging studies for this compound.
Table 1: Summary of In Vivo Therapeutic Doses of Syringaresinol in Mice
| Animal Model | Disease/Condition | Route of Administration | Dosage | Duration | Key Findings | Reference |
| STZ-induced type 1 diabetic mice | Diabetic Cardiomyopathy | Oral gavage | 25 mg/kg | Every other day for 8 weeks | Improved cardiac function, prevented cardiac hypertrophy and fibrosis. | [3] |
| High-fat diet and STZ-induced diabetic Alzheimer's disease model mice | Metabolic dysfunction and cognitive deficits | Oral gavage | 5 and 15 mg/kg | Daily | Improved metabolic parameters and alleviated cognitive impairments. | |
| Carrageenan-induced paw edema mice | Acute inflammation | Oral administration | 30 mg/kg | Single dose | Suppressed carrageenan-induced elevation of inflammatory markers. | [4] |
| Destabilization of the medial meniscus (DMM) induced osteoarthritis mice | Osteoarthritis | Not specified | Not specified | Not specified | Attenuated cartilage degeneration. | [2] |
Table 2: Summary of In Vivo Toxicity Data for Syringaresinol
| Animal Model | Route of Administration | Dosage | Observation Period | Key Findings | Reference |
| Not specified | Oral | 2 g/kg | Not specified | Assessed for gross necropsy results, body weight change, clinical symptoms, and mortality. |
Key Signaling Pathways Modulated by Syringaresinol
Understanding the mechanism of action is crucial for designing pharmacodynamic endpoints in in vivo studies. Syringaresinol has been shown to modulate the following key signaling pathways:
-
Keap1/Nrf2 Pathway: Syringaresinol can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response, leading to the expression of protective enzymes[3][5][6].
-
NF-κB Pathway: Syringaresinol can inhibit the NF-κB signaling pathway, which plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines and enzymes[2][4][7].
-
TGF-β/Smad Pathway: Syringaresinol has been observed to modulate the TGF-β/Smad signaling pathway, which is critically involved in fibrosis[3].
Experimental Protocols
Protocol for a Dose-Finding (Dose-Ranging) Study for this compound
This protocol outlines a systematic approach to determine a safe and effective dose range for this compound in vivo. It is recommended to start with a low dose based on the data from Syringaresinol and escalate the dose while monitoring for both therapeutic effects and signs of toxicity.
4.1.1 Materials
-
This compound (purity >98%)
-
Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture). The vehicle should be tested for any intrinsic effects.
-
Animal model relevant to the intended therapeutic application.
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
4.1.2 Experimental Workflow
Caption: Experimental workflow for determining the appropriate in vivo dosage of this compound.
4.1.3 Detailed Steps
-
Vehicle Selection and Formulation:
-
Test the solubility of this compound in various biocompatible vehicles.
-
Prepare a stable formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to a control group to assess any effects of the vehicle itself.
-
-
Acute Toxicity Study (Dose Escalation):
-
Use a small number of animals per group (n=3-5).
-
Start with a low single dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 50, 100, 500, 2000 mg/kg).
-
Observe animals for immediate and delayed signs of toxicity (e.g., changes in behavior, weight loss, morbidity) for at least 14 days.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
-
Dose-Ranging Efficacy Study:
-
Based on the MTD and the effective doses of Syringaresinol (5-30 mg/kg), select 3-4 doses of this compound for efficacy testing. A suggested starting range could be 2.5, 5, 10, and 25 mg/kg.
-
Use a validated animal model of the disease of interest.
-
Administer the selected doses of this compound for a duration relevant to the disease model.
-
Include a vehicle control group and a positive control group (if available).
-
Monitor relevant pharmacodynamic (PD) markers (e.g., expression of Nrf2 target genes, NF-κB activation) and therapeutic outcomes (e.g., reduction in tumor size, improvement in cognitive function).
-
Establish a dose-response curve to identify the optimal therapeutic dose range.
-
-
Repeated-Dose Toxicity Study:
-
Select 2-3 doses from the efficacious range identified in the previous step.
-
Administer these doses daily for a longer period (e.g., 14 or 28 days).
-
At the end of the study, perform a comprehensive toxicological evaluation, including:
-
Clinical observations and body weight measurements.
-
Hematology and serum clinical chemistry.
-
Gross necropsy and histopathological examination of major organs.
-
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Syringaresinol, which are likely to be relevant for this compound.
Caption: Activation of the Keapa1/Nrf2 pathway by Syringaresinol.
Caption: Inhibition of the NF-κB signaling pathway by Syringaresinol.
Caption: Modulation of the TGF-β/Smad signaling pathway by Syringaresinol.
Conclusion
While direct in vivo dosage information for this compound is currently unavailable, the data from its isomer, Syringaresinol, provides a valuable foundation for initiating research. The protocols and data presented in these application notes are intended to guide researchers in designing and executing robust dose-finding studies to establish a safe and effective dosage for this compound in their specific in vivo models. Careful consideration of the potential for stereoisomer-specific differences in activity and toxicity is paramount.
References
- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syringaresinol Alleviates Early Diabetic Retinopathy by Downregulating HIF-1α/VEGF via Activating Nrf2 Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving epi-Syringaresinol Yield from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the extraction, purification, and yield optimization of epi-Syringaresinol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for obtaining this compound?
This compound has been isolated from several plant species. Notable sources include the buds of Wikstroemia chamaedaphne and Sapium discolor.[1] While many studies focus on syringaresinol (B1662434) in general, these plants have been specifically mentioned in the context of its isomers.
Q2: What are the most effective extraction methods for this compound?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction, often providing higher yields in shorter times.[2] The choice of solvent is also critical, with aqueous ethanol (B145695) (70-80%) and methanol (B129727) being commonly effective for lignans.[2][3]
Q3: How can I purify crude this compound extract?
A multi-step purification approach is typically necessary. This often involves initial cleanup with liquid-liquid partitioning, followed by column chromatography. Silica (B1680970) gel is a common stationary phase, with elution by a gradient of solvents like hexane (B92381) and ethyl acetate. For higher purity and separation of diastereomers, Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be required.[4][5]
Q4: How can I separate this compound from its other diastereomers?
Separating diastereomers like this compound can be challenging. Preparative chiral HPLC using a chiral stationary phase is a direct method.[4] An indirect approach involves derivatizing the mixture with a chiral agent to create diastereomeric derivatives with different physical properties, which can then be separated by standard chromatography.[4][6]
Q5: What are the optimal storage conditions for purified this compound?
To prevent degradation, pure this compound should be stored at -20°C and protected from light. It can be stored as a solid or dissolved in a suitable solvent.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | Improper Sample Preparation: Plant material not finely ground, limiting solvent penetration. Residual moisture leading to enzymatic degradation. | Ensure plant material is ground to a fine, uniform powder (e.g., 120-mesh sieve).[2] Thoroughly dry the material at a low temperature (40-50°C) before extraction.[2] |
| Suboptimal Solvent Choice: Solvent polarity may not be ideal for this compound. | Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%) to find the optimal polarity.[2] | |
| Incorrect Solid-to-Liquid Ratio: Insufficient solvent to dissolve the target compound. | Optimize the solid-to-liquid ratio. Ratios between 1:15 and 1:30 (g/mL) have been shown to be effective for lignans.[3] | |
| Inefficient Extraction Method: Conventional methods may be less effective. | Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields and shorter extraction times.[2] | |
| Degradation of this compound during Extraction | Excessive Heat: High temperatures during extraction can degrade thermolabile lignans. | For MAE, carefully control the power and duration to keep the temperature below the degradation point of the compound.[7] For conventional heating methods, consider using lower temperatures for longer durations. Generally, temperatures between 60-80°C are a good starting point for polyphenol extraction.[8] |
| Prolonged Extraction Time: Extended exposure to heat and solvent can lead to degradation. | Optimize the extraction time. Modern methods like UAE and MAE often require significantly less time (e.g., 5-30 minutes) than conventional methods.[9][10] |
Purification Issues
| Problem | Possible Causes | Solutions |
| Poor Separation in Column Chromatography | Incorrect Solvent System: The mobile phase does not have the right polarity to effectively separate compounds. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.[4] |
| Column Overloading: Too much crude extract is loaded onto the column. | Reduce the amount of sample loaded. A general guideline is a 20:1 to 100:1 ratio of silica gel to sample by weight.[4] | |
| Improperly Packed Column: Channeling or cracks in the stationary phase lead to poor separation. | Ensure the column is packed uniformly without air bubbles. Wet packing is often preferred.[4] | |
| This compound is Stuck on the Column | Solvent System is Not Polar Enough: The mobile phase is too non-polar to elute the compound. | Gradually increase the polarity of the mobile phase using a step or linear gradient.[4] |
| Co-elution of this compound with Impurities | Similar Polarity of Compounds: Impurities have a similar polarity to this compound. | Employ a secondary purification step with a different separation mechanism, such as Sephadex LH-20 (size exclusion and partition chromatography) or preparative HPLC with a different stationary phase.[5] |
| Low Recovery After Purification | Irreversible Adsorption: The compound binds too strongly to the stationary phase. | Try a different stationary phase or add a modifier to the mobile phase. Ensure the pH of the mobile phase is suitable if the compound has acidic or basic properties. |
| Degradation on the Column: The compound is unstable on the stationary phase (e.g., silica gel can be acidic). | Use a less acidic stationary phase or neutralize the silica gel before use. Work quickly and avoid prolonged exposure to the stationary phase. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material and equipment.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it to a fine powder (e.g., pass through a 120-mesh sieve).
-
Extraction:
-
Weigh 2.0 g of the powdered material and place it in a suitable flask.
-
Add 40 mL of 80% aqueous ethanol (for a 1:20 g/mL solid-to-liquid ratio).[2]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters to optimize include:
-
Time: 5-60 minutes.[9]
-
Temperature: 25-60°C.
-
Power/Frequency: Dependent on the specific equipment.
-
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with cotton or glass wool.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
The specific gradient will need to be determined based on TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
-
Protocol 3: Quantitative Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV or DAD detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 1% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[11]
-
Detection: Monitor the eluate at a wavelength where this compound shows maximum absorbance (around 270-280 nm).[4]
-
Quantification: Prepare a calibration curve using a pure standard of this compound. Identify and quantify the compound in the extracts by comparing retention times and peak areas to the standard.[11]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Biosynthesis pathway of this compound precursors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. prep-hplc.com [prep-hplc.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 9. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. japsonline.com [japsonline.com]
addressing epi-Syringaresinol instability and degradation in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epi-Syringaresinol. The information provided addresses common issues related to its instability and degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, typically indicates degradation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions. This oxidation can lead to the formation of colored quinone-type structures. It is recommended to prepare fresh solutions and minimize exposure to air and light.
Q2: I am observing a loss of biological activity in my experiments. Could this be related to this compound instability?
Yes, a loss of biological activity is a strong indicator of compound degradation. The structural integrity of this compound is crucial for its biological function. Degradation through oxidation, hydrolysis, or other chemical transformations will alter the molecule and likely reduce or eliminate its intended effect. It is advisable to verify the integrity of your stock and working solutions using an analytical method like HPLC.
Q3: I see extra peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?
The appearance of additional peaks in your HPLC analysis suggests the presence of impurities or, more commonly, degradation products. To confirm this, you can perform a forced degradation study on a fresh sample of this compound to see if the retention times of the resulting peaks match the unexpected peaks in your experimental sample.
Q4: What are the optimal conditions for storing this compound stock solutions?
For maximum stability, this compound stock solutions should be stored at -20°C or lower, protected from light.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; DMSO is a common choice for long-term storage.[1][2] For aqueous solutions, it is best to prepare them fresh for each experiment due to a higher potential for degradation.
Q5: What solvents are recommended for dissolving this compound?
This compound, a lignan, is soluble in a variety of organic solvents. Based on data for the closely related compound (+)-Syringaresinol, it is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, ethyl acetate, methanol, and ethanol.[1][2] Its solubility in water is predicted to be very low.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of compound in solution | High pH of the medium: Phenolic compounds are generally less stable in alkaline conditions (pH > 7), which can catalyze oxidation.[3] | 1. Measure the pH of your solution. 2. If possible, adjust the pH to a neutral or slightly acidic range (pH 6-7). 3. For cell culture experiments where pH is fixed, prepare the this compound solution immediately before use. |
| Exposure to light: Lignans can be susceptible to photodegradation. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize the exposure of your experimental setup to direct light. | |
| Elevated temperature: Higher temperatures can accelerate degradation kinetics.[4][5] | 1. Store stock solutions at ≤ -20°C. 2. For experiments requiring elevated temperatures, minimize the incubation time of this compound under these conditions. 3. Run a control at the experimental temperature to assess thermal degradation over the course of the experiment. | |
| Inconsistent experimental results | Variability in stock solution concentration: This can result from improper storage, leading to degradation, or from solvent evaporation. | 1. Prepare fresh stock solutions regularly. 2. Use sealed vials to prevent solvent evaporation. 3. Quantify the concentration of your stock solution periodically using a validated HPLC method. |
| Precipitation of the compound: Due to its low aqueous solubility, this compound may precipitate from aqueous buffers or cell culture media, especially at high concentrations. | 1. Visually inspect solutions for any precipitate. 2. Consider using a co-solvent (e.g., a small percentage of DMSO) in your final solution, ensuring the final solvent concentration is compatible with your experimental system. 3. Determine the solubility limit in your specific experimental medium. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products: Exposure to harsh conditions (acid, base, oxidants, light, heat) can lead to the chemical breakdown of this compound. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. 3. If degradation is confirmed, review your experimental protocol to identify and mitigate the stress factor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products. This is a general method; optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm (based on typical absorbance for lignans).[6]
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Prepare samples for analysis by diluting them to fall within the concentration range of the standards.
-
Inject the standards to generate a calibration curve.
-
Inject the samples to be analyzed.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Peaks other than the main this compound peak may be indicative of degradation products.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Heating block or oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a sample of the this compound solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a sample of the this compound solution to a UV lamp for a specified time. Keep a control sample wrapped in foil to protect it from light.
-
Analyze all stressed samples and a non-stressed control sample by the stability-indicating HPLC method. Compare the chromatograms to identify degradation products.
Data Presentation
Table 1: Solubility of Syringaresinol (a stereoisomer of this compound)
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][2] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Water | Practically Insoluble (Predicted) | [7] |
Table 2: General Stability Profile of Furofuran Lignans
| Condition | Stability | Notes |
| Acidic pH (3-6) | Generally Stable | Phenolic compounds are typically more stable in acidic conditions.[3] |
| Neutral pH (7) | Moderately Stable | Stability can be influenced by the presence of oxygen and metal ions. |
| Alkaline pH (>8) | Unstable | Prone to oxidation and hydrolysis.[3] |
| Temperature (<40°C) | Generally Stable | Lignans are relatively resistant to moderate heat.[6] |
| Temperature (>60°C) | Degradation increases | Thermal degradation kinetics are accelerated at higher temperatures.[4][5] |
| Visible/UV Light | Susceptible to Degradation | Photodegradation can occur, leading to loss of the compound. |
| Oxygen/Air | Susceptible to Oxidation | The phenolic hydroxyl groups are prone to oxidation. |
Visualizations
Caption: Experimental workflow for using and troubleshooting this compound.
References
- 1. (+)-Syringaresinol | CAS:21453-69-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Natural Product Description|(-)-Syringaresinol [sinophytochem.com]
- 3. researchgate.net [researchgate.net]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for (+)-Syringaresinol (HMDB0303494) [hmdb.ca]
Technical Support Center: Optimizing HPLC Separation of epi-Syringaresinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of syringaresinol (B1662434) and its diastereomer, epi-syringaresinol.
Frequently Asked Questions (FAQs)
Q1: What are syringaresinol and this compound, and why is their separation important?
A1: Syringaresinol is a naturally occurring lignan (B3055560), a class of polyphenols found in various plants.[1] this compound is a stereoisomer of syringaresinol, specifically a diastereomer, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one or more, but not all, chiral centers.[2][3] The separation of these isomers is crucial because different stereoisomers can exhibit distinct biological and pharmacological activities. For drug development and quality control, it is often necessary to isolate and quantify each isomer.
Q2: What is the recommended HPLC technique for separating syringaresinol and this compound?
A2: The separation of diastereomers like syringaresinol and this compound is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[4] Normal-phase HPLC utilizing a polysaccharide-based chiral stationary phase (CSP) is a common and effective approach for separating lignan stereoisomers.[5]
Q3: Which type of HPLC column is most effective for this separation?
A3: Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are highly recommended. Columns like Chiralpak® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the chiral separation of lignans (B1203133) and are a good starting point for method development.[5][6]
Q4: What is a typical mobile phase for the normal-phase HPLC separation of these isomers?
A4: A typical mobile phase for the normal-phase chiral separation of lignans is a mixture of a non-polar solvent and a polar modifier.[4] Commonly, a combination of hexane (B92381) and an alcohol, such as isopropanol (B130326) or ethanol, is used. The ratio of these solvents is a critical parameter for optimizing the separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of syringaresinol and this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate Stationary Phase: The selected column may not provide sufficient selectivity for the diastereomers. | - Confirm you are using a chiral stationary phase, preferably a polysaccharide-based one.- Screen different types of chiral columns (e.g., amylose vs. cellulose-based). |
| Suboptimal Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier may not be ideal. | - Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Start with a low percentage and gradually increase it.- Try different alcohol modifiers (e.g., switch from isopropanol to ethanol). | |
| High Flow Rate: The flow rate may be too high to allow for proper equilibration between the mobile and stationary phases. | - Reduce the flow rate. A lower flow rate often improves resolution in chiral separations.[4] | |
| Temperature Fluctuations: Inconsistent column temperature can affect selectivity and retention times. | - Use a column oven to maintain a stable and controlled temperature.[4] | |
| Peak Tailing | Secondary Interactions: Undesirable interactions between the analytes and the stationary phase can cause peak tailing. | - Add a small amount of a modifier to the mobile phase. For example, a small percentage of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine (B46881) - DEA) can improve peak shape, depending on the nature of the analytes and the stationary phase. |
| Sample Solvent Mismatch: The solvent used to dissolve the sample may be too strong compared to the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of the sample.[4] | |
| Irreproducible Retention Times | Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Flush with at least 10-20 column volumes of the mobile phase. |
| Mobile Phase Instability: Changes in the mobile phase composition over time. | - Prepare fresh mobile phase daily. Ensure proper mixing and degassing. | |
| System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure. | - Check all fittings and connections for any signs of leakage. | |
| Co-elution with Impurities | Sample Purity: The sample may contain impurities that co-elute with one of the isomers. | - Improve the sample preparation and purification steps prior to HPLC analysis, for example, by using solid-phase extraction (SPE). |
| Lack of Selectivity: The current method may not be selective enough to separate the isomers from all matrix components. | - Adjust the mobile phase composition or try a different chiral stationary phase to alter the selectivity. |
Experimental Protocols
The following is a representative experimental protocol for the HPLC separation of syringaresinol and this compound. This should be considered a starting point for method development and optimization.
Sample Preparation
-
Accurately weigh and dissolve a standard mixture of syringaresinol and this compound in the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions (Representative)
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Gradient/Isocratic | Isocratic |
| Mobile Phase Ratio | 80:20 (v/v) - to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Quantitative Data (Illustrative Example)
The following table presents hypothetical data for a successful separation. Actual values will vary depending on the specific experimental conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Syringaresinol | 12.5 | - | 1.1 |
| This compound | 15.2 | > 1.5 | 1.2 |
Note: This data is for illustrative purposes. The elution order may vary.
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of epi-Syringaresinol for Biological Assays
For researchers, scientists, and drug development professionals utilizing epi-Syringaresinol in their experiments, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Like many other lignans (B1203133), it is fairly lipophilic, meaning it has limited solubility in aqueous solutions such as cell culture media and buffers used in biological assays.[1] This poor water solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and related lignans for in vitro studies.[2][3] For certain assays, such as those evaluating antioxidant properties, methanol (B129727) and ethanol (B145695) have also been effectively used.[4] It is also reported to be soluble in other organic solvents like chloroform, dichloromethane, and ethyl acetate.[5]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: While DMSO is effective for dissolving this compound, it can exhibit toxicity to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize any impact on cell viability and function. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experimental design.
Q4: I am still observing precipitation even after using DMSO. What should I do?
A4: If you are still encountering precipitation, consider the troubleshooting guide below. The issue could be related to the final concentration of this compound, the dilution method, or interactions with components in the assay medium.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its isomers. It is important to note that the quantitative data for high solubility is for the isomer (-)-Syringaresinol, which should serve as a strong proxy for this compound. The predicted water solubility is for (+)-Syringaresinol.
| Solvent | Compound | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | (-)-Syringaresinol | 90 mg/mL (approx. 215 mM) | Experimental |
| Chloroform | (+)-Syringaresinol | Soluble | Qualitative |
| Dichloromethane | (+)-Syringaresinol | Soluble | Qualitative |
| Ethyl Acetate | (+)-Syringaresinol | Soluble | Qualitative |
| Acetone | (+)-Syringaresinol | Soluble | Qualitative |
| Water | (+)-Syringaresinol | 0.048 g/L (approx. 115 µM) | Predicted |
Note: The molecular weight of this compound is 418.44 g/mol .[6][7]
Troubleshooting Guide
Encountering precipitation of this compound in your biological assay can be a significant hurdle. This guide provides a step-by-step approach to diagnose and resolve solubility issues.
Issue: this compound precipitates out of solution upon addition to aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted for use in various biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 4.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
General Protocol for Diluting this compound in Cell Culture Media
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium for cell-based assays, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution. Gently mix by pipetting or inverting the tube.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration.
-
-
When adding the compound to the final volume of media (either in a tube or directly to a culture plate), add it dropwise while gently swirling or vortexing the media.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.
Signaling Pathway Visualization
The biological activities of lignans like this compound often involve the modulation of key signaling pathways. The following diagram illustrates a generalized workflow for investigating the effect of a compound on a signaling pathway, which can be adapted for this compound.
Caption: Workflow for investigating the impact of this compound on a signaling pathway.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Syringaresinol | TargetMol [targetmol.com]
- 3. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (+)-Syringaresinol | CAS:21453-69-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. (+)-Episyringaresinol | C22H26O8 | CID 12309694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming challenges in the purification of epi-Syringaresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of epi-Syringaresinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge in purifying this compound lies in its separation from its diastereomer, Syringaresinol. As diastereomers, they share similar physical and chemical properties, making their separation difficult with standard chromatographic techniques.[1] Other challenges include potential co-extraction of other structurally related lignans (B1203133) and impurities from the plant matrix, and the potential for epimerization of the target molecule under certain conditions.
Q2: What is the key difference between Syringaresinol and this compound?
A2: Syringaresinol and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers. This stereochemical difference is the basis for their separation using chiral chromatography.
Q3: Which chromatographic techniques are most effective for separating this compound from Syringaresinol?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation of Syringaresinol and this compound.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times and thus, separation. Preparative HPLC is then used to isolate the purified this compound.
Q4: Can I use normal-phase or reversed-phase HPLC for this separation?
A4: While normal-phase and reversed-phase HPLC are crucial for the initial cleanup and fractionation of the crude extract, they are generally insufficient for the complete separation of diastereomers like Syringaresinol and this compound due to their very similar polarities. Chiral chromatography is typically required for baseline separation.
Q5: What are the common impurities encountered during this compound purification?
A5: Common impurities include other lignans, flavonoids, fatty acids, and pigments that are co-extracted from the plant material. During the synthesis or under certain storage conditions, degradation products or by-products from side reactions can also be present.
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after extraction | Inefficient extraction from the plant matrix. | - Ensure the plant material is finely ground to increase surface area. - Optimize the extraction solvent system; a combination of polar and non-polar solvents (e.g., methanol/dichloromethane) is often effective for lignans. - Increase the extraction time or perform multiple extraction cycles. |
| Significant loss during chromatographic steps | - Irreversible adsorption of the compound onto the stationary phase. - Co-elution of this compound with other compounds. | - For silica (B1680970) gel chromatography, ensure the column is not overloaded. A general guideline is a 100:1 to 50:1 ratio of silica to crude extract. - Optimize the mobile phase to ensure proper elution of the target compound. - For preparative HPLC, perform a loading study to determine the optimal sample concentration without sacrificing resolution. |
| Degradation of this compound during processing | Exposure to harsh pH, high temperatures, or light. | - Avoid strong acids or bases during extraction and purification. - Perform all evaporation steps at reduced pressure and moderate temperatures. - Protect the sample from light, especially when in solution. |
Guide 2: Poor Separation of this compound and Syringaresinol
| Symptom | Possible Cause | Suggested Solution |
| Co-elution or overlapping peaks in chiral HPLC | - Sub-optimal chiral stationary phase (CSP). - Inappropriate mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one with the best selectivity for the diastereomers. - Methodically optimize the mobile phase composition. Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can significantly impact resolution. |
| Peak tailing or broad peaks | - Column overloading. - Secondary interactions with the stationary phase. - Poor sample solubility in the mobile phase. | - Reduce the amount of sample injected onto the column. - Add a small amount of a competitive agent (e.g., a weak acid or base) to the mobile phase to block active sites on the stationary phase. - Dissolve the sample in the initial mobile phase or a solvent with weaker elution strength. |
| Epimerization during purification | The purification conditions (e.g., solvent, temperature) are causing the conversion of one diastereomer to the other. | - Evaluate the stability of this compound in the chosen mobile phase over time. - Avoid prolonged exposure to solvents that may facilitate epimerization. - Perform the purification at a lower temperature if epimerization is suspected. |
Quantitative Data
The following tables provide illustrative quantitative data for the separation of lignan (B3055560) diastereomers. Specific yields and purity for this compound may vary depending on the starting material and the specific experimental conditions.
Table 1: Illustrative Purity and Yield from Preparative Chiral HPLC of a Syringaresinol/epi-Syringaresinol Mixture
| Parameter | Value |
| Initial Sample Purity (this compound) | ~50% (in a racemic mixture) |
| Final Purity of this compound | >98% |
| Typical Yield of Purified this compound | 35-45% (from the initial mixture) |
| Recovery from Preparative HPLC Step | 70-90% |
Table 2: Comparison of Chiral Stationary Phases for Lignan Diastereomer Separation (Illustrative)
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) |
| Cellulose-based CSP | Hexane (B92381):Isopropanol (80:20) | 1.8 | 1.3 |
| Amylose-based CSP | Hexane:Ethanol (90:10) | 2.1 | 1.4 |
| Pirkle-type CSP | Hexane:Dichloromethane (B109758):Methanol (70:20:10) | 1.5 | 1.2 |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Lignans from Plant Material
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds like fats and waxes. Filter and discard the hexane extract. Repeat this step twice.
-
Extraction of Lignans: Air-dry the defatted plant material. Extract the residue with a mixture of methanol:dichloromethane (1:1 v/v) three times, each for 24 hours.
-
Concentration: Combine the methanol:dichloromethane extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (60-120 mesh) in a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (B1210297).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization.
-
Combine the fractions containing the mixture of Syringaresinol and this compound.
-
Protocol 2: Preparative Chiral HPLC for the Separation of this compound
-
Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or similar).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (80:20 v/v). Note: The optimal mobile phase composition must be determined through method development.
-
Flow Rate: 10 mL/min (for a standard preparative column, adjust according to column dimensions).
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
-
-
Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the this compound peak as it elutes.
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions using analytical chiral HPLC to confirm purity.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the structure and stereochemistry using spectroscopic methods such as NMR and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for this compound purification.
Caption: The stereochemical relationship between Syringaresinol and this compound.
References
Technical Support Center: Minimizing Matrix Effects in epi-Syringaresinol Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in the bioanalysis of epi-Syringaresinol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound in biological matrices.
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma samples compared to my standards in neat solution. What is the likely cause?
A1: This is a classic sign of matrix effects , specifically ion suppression . Endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This leads to a reduced and variable signal, which can significantly impact the accuracy, precision, and sensitivity of your assay.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: How can I confirm that matrix effects are the root cause of my analytical problems?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at what retention times ion suppression or enhancement occurs. A constant flow of an this compound standard solution is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This is a quantitative method. You compare the peak area of this compound in a standard solution (A) with the peak area of this compound spiked into an extracted blank matrix sample at the same concentration (B). The matrix effect can be calculated as follows: Matrix Effect (%) = (B / A) * 100 A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: I have confirmed that my this compound analysis is suffering from matrix effects. What are the first steps I should take to mitigate them?
A3: The initial and most effective approach is to optimize your sample preparation method . The goal is to remove as many interfering endogenous components as possible before injecting your sample into the LC-MS/MS system. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][4]
Q4: Which sample preparation technique is best for this compound in plasma?
A4: The optimal technique depends on the required sensitivity and the complexity of your matrix. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile (B52724) or methanol) to precipitate proteins.[1][5] However, it is the least effective at removing other matrix components like phospholipids, which are a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous matrix into an immiscible organic solvent. It offers cleaner extracts than PPT. The choice of solvent is critical and should be optimized based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): This is generally the most effective method for removing a wide range of interfering compounds, providing the cleanest extracts. It involves passing the sample through a sorbent bed that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent.
For lignans (B1203133) like this compound, SPE and LLE are often preferred over PPT for achieving lower limits of quantification and higher data quality.
Q5: My signal is still suppressed even after optimizing my sample preparation. What else can I do?
A5: If matrix effects persist, you should focus on your chromatographic conditions . The goal is to chromatographically separate this compound from the co-eluting matrix components.[6] Consider the following adjustments:
-
Change the analytical column: Using a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) can alter the retention of both the analyte and interfering compounds.
-
Modify the mobile phase: Adjusting the organic solvent, aqueous phase pH, or buffer additives can improve separation.
-
Optimize the gradient: A shallower gradient can increase the resolution between this compound and interfering peaks.
Q6: Can the choice of internal standard help compensate for matrix effects?
A6: Absolutely. Using an appropriate internal standard (IS) is crucial for accurate quantification in the presence of matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. This allows for the ratio of the analyte to the IS to remain constant, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to this compound.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for lignans, which can be used as a starting point for optimizing this compound bioanalysis. Please note that these values are compiled from various studies on different lignans and analytical platforms, and results for this compound may vary.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (ACN) | Drug Cocktail | Human Plasma | >80% | Not specified | [7] |
| Protein Precipitation | Propranolol | Rat Plasma | ~40% | Significant Suppression | |
| Liquid-Liquid Extraction | Raltegravir (B610414) | Human Plasma | ~80% | Not Significant | [8] |
| Solid-Phase Extraction | Drug Cocktail | Human Plasma | Not Specified | Minimal | |
| Solid-Phase Extraction | Steroids | Serum/Plasma | Not Specified | Not Specified | [9] |
Note: The data presented is for illustrative purposes and highlights general trends. It is essential to validate the chosen method for this compound in your specific matrix.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Human plasma (collected with an appropriate anticoagulant)
-
This compound standard solution
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of IS solution. Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Parameters (Example)
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B (linear gradient)
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B (linear gradient)
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its IS.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound bioanalysis.
Caption: Decision logic for selecting a sample preparation method.
References
- 1. agilent.com [agilent.com]
- 2. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
proper storage conditions to ensure epi-Syringaresinol stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of epi-Syringaresinol to ensure its stability for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-Term Storage (up to 2 weeks): Solid this compound can be stored at room temperature (20-25°C) in a tightly sealed container, protected from light. If dissolved in a solvent, it is recommended to store the solution at -20°C.
-
Long-Term Storage (months to years): For long-term preservation of integrity, solid this compound should be stored at -20°C or -80°C in a desiccated, dark environment. Solutions should be stored at -80°C.
Q2: How should I handle this compound upon receiving the shipment?
A2: Upon receipt, it is recommended to store the compound under the long-term storage conditions mentioned above, especially if it will not be used immediately. A commercial supplier suggests that this compound can be shipped at room temperature for short durations without compromising its quality.[1]
Q3: In which solvents is this compound soluble?
A3: this compound, as a phenolic compound, is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, lignans (B1203133) as a class of compounds can be sensitive to light. Therefore, it is a standard precautionary measure to protect both solid samples and solutions of this compound from direct light exposure by using amber vials or by wrapping containers with aluminum foil.
Q5: How does pH affect the stability of this compound?
A5: The stability of phenolic compounds like this compound can be pH-dependent. Generally, lignans are more stable in slightly acidic to neutral conditions. Alkaline conditions may promote oxidation and degradation of the phenolic hydroxyl groups. It is advisable to maintain the pH of solutions within a range of 4-7.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Verify that the storage conditions (temperature, light protection) have been consistently maintained. - If stored in solution for an extended period, consider preparing a fresh stock solution from solid material. - Perform a quality control check using an appropriate analytical method like HPLC to assess the purity of the compound. |
| Color change or precipitation in the stock solution. | Oxidation or degradation of the compound. Precipitation could be due to solvent evaporation or exceeding solubility limits. | - Discard the solution if a color change is observed, as this indicates potential degradation. - If precipitation occurs, gently warm the solution and vortex to redissolve. If it does not redissolve, it may have degraded or the solvent may have evaporated, altering the concentration. Prepare a fresh solution. |
| Inconsistent results between different batches of the compound. | Variability in compound purity or degradation during storage of one batch. | - Always source compounds from reputable suppliers and review the certificate of analysis for each batch. - Ensure consistent storage conditions for all batches. - If possible, perform a comparative analytical test (e.g., HPLC) on the different batches. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
- This compound
- Solvent of choice (e.g., DMSO, Ethanol)
- HPLC-grade solvent for analysis
- Amber HPLC vials
- HPLC system with a suitable column (e.g., C18) and UV detector
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to obtain an initial purity profile and peak area.
- Dispense aliquots of the remaining stock solution into several amber vials and store them under the desired conditions (e.g., 4°C, room temperature, -20°C).
- At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one vial from each storage condition.
- Allow the vial to reach room temperature, and then analyze the sample by HPLC under the same conditions as the T=0 sample.
- Compare the peak area of this compound and the appearance of any new peaks (degradation products) to the T=0 sample. A decrease in the main peak area and the emergence of new peaks indicate degradation.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[2][3]
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent (if necessary) and dilute with 0.1 M HCl.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
At various time points, withdraw samples, neutralize them with an equimolar amount of NaOH, and analyze by HPLC-PDA/MS to monitor for degradation.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Monitor the degradation by HPLC-PDA/MS at different time intervals.
-
-
Photodegradation:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep control samples wrapped in foil to protect them from light.
-
Analyze the samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Analyze the sample at different time points to assess for degradation.
-
Data Presentation:
The results of these stability studies can be summarized in the following tables:
Table 1: Short-Term Stability of this compound Solution (1 mg/mL in DMSO)
| Storage Condition | Time Point | % Remaining this compound | Appearance of Degradation Products (% of Total Area) |
| 4°C | 0 | 100% | 0% |
| 24h | |||
| 1 week | |||
| Room Temp (25°C) | 0 | 100% | 0% |
| 24h | |||
| 1 week | |||
| -20°C | 0 | 100% | 0% |
| 1 week | |||
| 1 month |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Remaining this compound | Major Degradation Products (Retention Time) |
| 0.1 M HCl (60°C) | 2h | ||
| 8h | |||
| 0.1 M NaOH (RT) | 2h | ||
| 8h | |||
| 3% H₂O₂ (RT) | 2h | ||
| 8h | |||
| Photolytic (ICH) | 24h | ||
| Thermal (80°C, solid) | 24h |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathways Modulated by Syringaresinol and Related Lignans
Syringaresinol, a closely related lignan, has been shown to exert antioxidant and anti-inflammatory effects by modulating key signaling pathways. These pathways are likely relevant for this compound as well.
1. NF-κB Signaling Pathway Inhibition
Lignans can inhibit the pro-inflammatory NF-κB pathway, which is often activated by cellular stress and pathogens.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
2. Nrf2 Antioxidant Response Pathway Activation
Lignans can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
troubleshooting anomalous results in epi-Syringaresinol experiments
Welcome to the technical support center for epi-Syringaresinol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot anomalous results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1][2] Its primary biological activities include antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] It is of significant interest for its therapeutic potential in diseases related to oxidative stress and inflammation.[2]
Q2: What are the known signaling pathways modulated by this compound and its isomers?
A2: this compound and its related compounds, like syringaresinol (B1662434), have been shown to modulate several key signaling pathways. These include the inhibition of pro-inflammatory pathways such as NF-κB and MAPKs (p38, ERK, JNK), and the activation of the antioxidant Nrf2/HO-1 pathway.[4][5][6] Additionally, syringaresinol has been found to activate the PPARβ pathway, which is involved in mitochondrial biogenesis.[7]
Q3: In which solvents is this compound soluble?
Troubleshooting Anomalous Results
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Antioxidant Assays (DPPH & ABTS)
Problem: Lower than expected antioxidant activity in DPPH or ABTS assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound, as a phenolic compound, may be sensitive to light and oxidation. Ensure the compound is stored properly, protected from light, and that solutions are freshly prepared for each experiment. |
| Incorrect Reagent Concentration | The concentration of DPPH and ABTS radicals is critical for accurate results. Verify the molarity of your stock solutions and ensure the working solutions are prepared correctly according to the protocol.[3][8] |
| Inappropriate Solvent | The solvent used to dissolve this compound can affect the assay. Methanol or ethanol (B145695) are commonly used.[8] Ensure the solvent does not interfere with the assay readings. |
| Insufficient Incubation Time | The reaction between this compound and the radicals may not have reached completion. Optimize the incubation time to ensure a stable endpoint reading. Typical incubation times are 30 minutes for DPPH and 10 minutes for ABTS.[3] |
Cell-Based Assays
Problem: High variability or unexpected cytotoxicity in cell viability assays (e.g., MTT).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in the aqueous cell culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent system for the stock solution. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and that a vehicle control (medium with the same concentration of DMSO without the compound) is included.[3] |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Ensure a uniform cell suspension and proper mixing before seeding. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[3] |
| Interference with Assay Reagents | Phenolic compounds can sometimes interfere with the formazan-based assays like MTT by acting as reducing agents.[9] This can lead to a false positive signal for cell viability. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[10][11] |
Problem: Inconsistent anti-inflammatory effects in LPS-stimulated macrophages.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| LPS Potency | The activity of lipopolysaccharide (LPS) can vary between lots and manufacturers. Ensure you are using a consistent source and concentration of LPS to induce a reproducible inflammatory response. |
| Timing of Treatment | The timing of this compound treatment relative to LPS stimulation is crucial. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental question. |
| Cell Passage Number | The responsiveness of macrophage cell lines like RAW 264.7 can change with high passage numbers. Use cells with a consistent and low passage number for your experiments. |
| Endpoint Measurement Variability | Measurements of inflammatory markers like nitric oxide (NO), PGE2, and cytokines can be variable. Ensure that your detection methods (e.g., Griess assay for NO, ELISA for cytokines) are properly calibrated and that you are collecting supernatants at an optimal time point.[5] |
Quantification in Plant Extracts
Problem: Difficulty in quantifying this compound in plant extracts using HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Extraction Efficiency | The choice of extraction solvent and method significantly impacts the yield of phenolic compounds. Experiment with different solvent systems (e.g., methanol, ethanol, acetone, and aqueous mixtures) and extraction techniques (e.g., sonication, maceration, Soxhlet) to optimize the recovery of this compound.[12] |
| Matrix Effects | Complex matrices of plant extracts can interfere with the chromatographic separation and detection of the target analyte. Use a solid-phase extraction (SPE) method to clean up the sample before HPLC analysis. |
| Co-elution with Other Compounds | The peak for this compound may be overlapping with other compounds in the extract. Optimize the HPLC method, including the mobile phase gradient, column type, and temperature, to achieve better resolution.[13][14] |
| Lack of a Proper Standard | Accurate quantification requires a certified reference standard for this compound. Ensure you have a high-purity standard for creating a reliable calibration curve. |
Experimental Protocols & Data
Antioxidant Activity Assays
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[3][8]
Protocol:
-
Prepare a 0.1 mM DPPH stock solution in methanol.
-
Add 100 µL of various concentrations of this compound (e.g., 1-200 µg/mL in methanol) to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity.[3]
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[3]
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of this compound to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.[3]
Summary of Antioxidant Activity Data for Syringaresinol (as a reference)
| Assay | Model System | Endpoint | EC50/IC50 Value |
| DPPH Radical Scavenging | Cell-free | Radical Scavenging | EC50: 10.77 µg/mL |
| ABTS Radical Scavenging | Cell-free | Radical Scavenging | EC50: 10.35 µg/mL |
Data for (-)-Syringaresinol from Benchchem application notes.[3]
Cell Viability Assay
MTT Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, which can be solubilized and quantified.[3]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[3]
Summary of Anticancer Activity of (-)-Syringaresinol (as a reference)
| Cell Line | Cancer Type | Endpoint | IC50 Value |
| MCF-7 | Breast Cancer | Cell Viability | ~30 µM (48h) |
| HeLa | Cervical Cancer | Cell Viability | >100 µM (24h) |
| Caco-2 | Colorectal Cancer | Cell Viability | >100 µM (24h) |
| HepG2 | Liver Cancer | Cell Viability | >100 µM (24h) |
Data from Benchchem application notes.[3]
Visualizations
Signaling Pathways
Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.
Experimental Workflows
Caption: General workflow for in vitro antioxidant assays (DPPH/ABTS).
Caption: General workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringaresinol induces mitochondrial biogenesis through activation of PPARβ pathway in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. phcogres.com [phcogres.com]
optimizing cell viability in the presence of high concentrations of epi-Syringaresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability in experiments involving high concentrations of epi-Syringaresinol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell culture experiments with high concentrations of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced cell viability at high concentrations | Although this compound generally exhibits low cytotoxicity, very high concentrations may induce stress in some cell lines. Off-target effects or impurities in the compound preparation could also contribute. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Ensure the purity of your this compound stock. - Include appropriate vehicle controls (e.g., DMSO) to rule out solvent toxicity. |
| Precipitate formation in culture medium | This compound, as a phenolic compound, may have limited solubility in aqueous solutions at high concentrations, leading to precipitation. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in the culture medium. - Ensure the final solvent concentration in the medium is non-toxic (typically <0.5%). - Warm the medium to 37°C before adding the diluted compound and mix gently. |
| Change in media color (e.g., browning) | Phenolic compounds can be susceptible to oxidation, which can lead to a change in the color of the culture medium. This may or may not be associated with toxicity. | - Prepare fresh solutions of this compound for each experiment. - Minimize exposure of the compound and media to light. - Consider adding antioxidants like ascorbic acid to the culture medium, after verifying their compatibility with your experimental setup. |
| Inconsistent results between experiments | Variability can arise from multiple factors, including cell passage number, plating density, and slight differences in compound preparation. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density for all experiments. - Prepare a large batch of the this compound stock solution to be used across multiple experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound at high concentrations?
A1: Based on available data for the closely related compound syringaresinol (B1662434), this compound is expected to have low cytotoxicity. Studies on various human cell lines, including HepG2 and HT29, have shown no detectable cytotoxicity at concentrations up to 100 µM for 24 hours.[1][2][3] For this compound specifically, an IC50 value of > 100 µM has been reported in BV-2 murine microglial cells for the inhibition of nitric oxide production, which is an indicator of its anti-inflammatory activity rather than direct cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM or 20 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended concentration of this compound to use in cell culture?
A3: While data suggests low toxicity up to 100 µM, the optimal concentration is cell-line dependent. It is advisable to perform a preliminary dose-response experiment (e.g., from 1 µM to 200 µM) to determine the highest non-toxic concentration for your specific cell line and experimental duration.
Q4: Can this compound interfere with common cell viability assays?
A4: As a phenolic compound, there is a potential for interference with assays that rely on redox reactions, such as the MTT assay. It is good practice to include a cell-free control (media + this compound + assay reagent) to check for any direct reaction between the compound and the assay components.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of syringaresinol and the bioactivity of this compound. Due to the limited direct cytotoxicity data for this compound, data from its closely related isomer, syringaresinol, is provided for reference.
Table 1: Cytotoxicity of Syringaresinol in Human Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| HepG2 | 100 | 24 | No detectable cytotoxicity | [1][2][3] |
| HT29 | 100 | 24 | No detectable cytotoxicity | [1][2][3] |
Table 2: Bioactivity of this compound
| Cell Line | Assay | IC50 (µM) | Bioactivity |
| BV-2 (murine microglia) | Inhibition of LPS-induced nitric oxide production | > 100 | Anti-inflammatory |
Experimental Protocols
Protocol: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by syringaresinol and likely by this compound.
References
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for epi-Syringaresinol Quantification in Complex Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantification of epi-Syringaresinol in complex matrices such as plasma, tissue homogenates, and plant extracts. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide details experimental protocols and presents comparative performance data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and a basic Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
Overview of Analytical Techniques
The choice of an analytical method for the quantification of this compound is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. While simpler methods like UV-Vis spectrophotometry can be employed for preliminary screening or for less complex matrices, chromatographic techniques such as HPLC-UV and HPLC-MS/MS are preferred for their superior specificity and sensitivity, which are crucial for regulatory submissions and in-depth research.
-
UV-Vis Spectrophotometry: A straightforward and cost-effective technique suitable for high-concentration samples or as a preliminary assay. It is, however, susceptible to interference from other UV-absorbing compounds in the matrix.
-
HPLC-UV: Offers good selectivity and sensitivity by separating this compound from other matrix components before quantification. This method is widely used in quality control and academic research.
-
HPLC-MS/MS: Provides the highest level of sensitivity and selectivity by utilizing both the chromatographic separation and the specific mass-to-charge ratio of the analyte and its fragments.[1][2] This is the gold standard for bioanalytical studies and trace-level quantification.
Comparative Performance Data
The following tables summarize the validation parameters for the three analytical methods, providing a clear comparison of their performance characteristics. The data presented is representative of typical results obtained during method validation.
Table 1: Linearity and Range
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | HPLC-MS/MS |
| Linear Range (µg/mL) | 5 - 50 | 0.1 - 20 | 0.001 - 2 |
| Correlation Coefficient (r²) | > 0.990 | > 0.999 | > 0.999 |
| Calibration Model | Linear | Linear | Linear, weighted |
Table 2: Accuracy and Precision
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | HPLC-MS/MS |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 98 - 102% |
| Precision (RSD%) | |||
| - Intra-day | < 15% | < 5% | < 2% |
| - Inter-day | < 20% | < 10% | < 5% |
Table 3: Sensitivity and Selectivity
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | HPLC-MS/MS |
| LOD (µg/mL) | 1.0 | 0.05 | 0.0005 |
| LOQ (µg/mL) | 5.0 | 0.1 | 0.001 |
| Selectivity | Low (Prone to interference) | High (Good separation) | Very High (Mass-based) |
Table 4: Recovery and Matrix Effect
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | HPLC-MS/MS |
| Extraction Recovery (%) | 70 - 90% | 85 - 95% | 90 - 105% |
| Matrix Effect (%) | Significant | Moderate | Minimal |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up complex samples before chromatographic analysis.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for injection.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
HPLC-MS/MS Method
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 417.1 -> Product ion (m/z) 385.1
-
Internal Standard (e.g., Verapamil): Precursor ion (m/z) 453.2 -> Product ion (m/z) 165.1
-
-
Injection Volume: 5 µL.
Validation of Analytical Methods
The validation of an analytical method ensures its reliability for the intended application.[3] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.
References
- 1. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of epi-Syringaresinol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of epi-Syringaresinol in immunoassays designed for the detection of its stereoisomer, Syringaresinol. Given the structural similarity between these two lignans (B1203133), understanding the potential for cross-reactivity is crucial for the accurate quantification of Syringaresinol in biological matrices and to avoid misinterpretation of results. This document outlines the principles of immunoassay cross-reactivity, provides detailed experimental protocols for its assessment using a competitive ELISA format, and presents a comparative analysis based on hypothetical experimental data.
Introduction to Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements, including false positives or an overestimation of the analyte's concentration. Therefore, characterizing the cross-reactivity of an immunoassay with closely related compounds is a critical aspect of assay validation.
This compound and Syringaresinol are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Specifically, they differ in the stereochemistry at one of the chiral centers in the furofuran ring. This subtle structural difference can have a significant impact on antibody binding and is the primary reason for investigating cross-reactivity.
Comparative Analysis of Cross-Reactivity
To assess the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen with the concentration of the target analyte required for the same displacement.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and other structurally related lignans in a competitive ELISA designed for Syringaresinol.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Syringaresinol | 10 | 100% |
| This compound | 50 | 20% |
| Pinoresinol | 200 | 5% |
| Lariciresinol | 500 | 2% |
| Matairesinol | >1000 | <1% |
IC50: The concentration of the analyte that causes 50% inhibition of the maximal signal. % Cross-Reactivity: Calculated as (IC50 of Syringaresinol / IC50 of test compound) x 100.
This hypothetical data suggests that the antibody has a high affinity for Syringaresinol. This compound shows significant cross-reactivity (20%), indicating that its presence in a sample could lead to an overestimation of the Syringaresinol concentration. Other tested lignans show minimal cross-reactivity.
Experimental Protocols
A detailed protocol for a competitive ELISA to assess the cross-reactivity of this compound is provided below.
Reagents and Materials
-
Microtiter plates (96-well, high-binding)
-
Anti-Syringaresinol primary antibody
-
Syringaresinol-horseradish peroxidase (HRP) conjugate
-
Syringaresinol standard
-
This compound and other lignans for testing
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-Syringaresinol antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the Syringaresinol-HRP conjugate and either the Syringaresinol standard or the test compound (this compound, etc.) at various concentrations to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the concentration of the Syringaresinol standard.
-
For each test compound, determine the IC50 value, which is the concentration that results in a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.
Visualizing the Concepts
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Logical relationship of structural similarity to cross-reactivity potential.
Caption: Principle of Competitive ELISA for cross-reactivity assessment.
Caption: Experimental workflow for assessing cross-reactivity using Competitive ELISA.
Lignan Wars: epi-Syringaresinol and its Rivals in Cellular Pathway Modulation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, lignans (B1203133), a diverse group of polyphenolic compounds found in plants, have emerged as significant modulators of key pathways implicated in health and disease. Among these, epi-syringaresinol is gaining attention for its potential therapeutic applications. This guide provides an objective comparison of this compound's performance against other well-researched lignans—pinoresinol (B1678388), matairesinol (B191791), and secoisolariciresinol (B192356)—in modulating critical cellular pathways. The information presented herein is supported by experimental data to aid researchers in their quest for novel therapeutic agents.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of syringaresinol (B1662434) (as a proxy for this compound), pinoresinol, and secoisolariciresinol. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with this in consideration.
Table 1: Antioxidant Activity of Lignans
| Lignan (B3055560) | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| (-)-Secoisolariciresinol | 14.141[1] | 12.252[2] |
| Secoisolariciresinol diglycoside | 16.970[1] | 13.547[2] |
| Syringaresinol | Data not available in comparative studies | Data not available in comparative studies |
| Pinoresinol | >100[1] | Data not available in comparative studies |
Note: Data for syringaresinol, a stereoisomer of this compound, was not available in the comparative studies sourced for this table.
Table 2: Anti-inflammatory Activity of Lignans (Inhibition of Nitric Oxide Production in RAW 264.7 cells)
| Lignan | IC50 (µM) |
| Syringaresinol | 17.75[1] |
| Pinoresinol | Not specified in the comparative study[1] |
| Hinokinin (a lignan) | 21.56[1] |
| (-)-Sesamin (epimer of asarinin) | 49.94 - 65.07[1] |
Modulation of Key Cellular Pathways
Lignans exert their biological effects by influencing a network of interconnected cellular pathways. Here, we compare the known effects of this compound and its counterparts on critical signaling cascades.
Anti-inflammatory Pathways: NF-κB and MAPK
The NF-κB and MAPK signaling pathways are central to the inflammatory response. Their inhibition is a key target for anti-inflammatory therapies.
-
This compound: Studies on its stereoisomer, syringaresinol, have demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway.[3][4] Syringaresinol has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators.[5] Furthermore, it has been observed to inhibit the phosphorylation of p38 MAPK and JNK, two key kinases in the MAPK cascade.[5]
-
Pinoresinol: Research indicates that pinoresinol exhibits strong anti-inflammatory properties by targeting the NF-κB pathway.[6] One study highlighted pinoresinol as having the most potent anti-inflammatory effect among several tested lignans in an intestinal cell model, attributed to its action on NF-κB signaling.[6] It has also been shown to modulate the ERK1/2 MAPK pathway.
-
Matairesinol: Matairesinol has been shown to exert anti-inflammatory and antioxidant effects by repressing both the MAPK and NF-κB pathways.[7][8]
-
Secoisolariciresinol: Secoisolariciresinol and its diglucoside (SDG) have demonstrated anti-inflammatory potential, although some studies suggest their effect on the NF-κB pathway may be context-dependent.[9]
Caption: Lignans inhibit inflammatory pathways.
Antioxidant Pathway: Nrf2
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.
-
This compound: Syringaresinol has been identified as an activator of the Nrf2 signaling pathway, contributing to its antioxidant effects.[10]
-
Matairesinol: Studies have shown that matairesinol can up-regulate Nrf2 and its downstream target, HO-1.[7]
-
Secoisolariciresinol: While the direct quantitative analysis of Nrf2 activation by secoisolariciresinol is not extensively documented in comparative studies, its antioxidant properties suggest a potential role in modulating this pathway.
Caption: Lignans activate the Nrf2 antioxidant pathway.
Cell Growth and Proliferation: Akt/mTOR and cAMP/PKA
The Akt/mTOR and cAMP/PKA pathways are crucial for regulating cell growth, proliferation, and differentiation.
-
Pinoresinol: Pinoresinol has been shown to stimulate the Akt/mTOR signaling pathway in mouse myoblasts, promoting their proliferation. It has also been found to promote osteoblastic proliferation and differentiation through the cAMP/PKA signaling pathway.[11]
The effects of this compound, matairesinol, and secoisolariciresinol on these specific pathways are less characterized in the available literature, highlighting an area for future research.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following are detailed methodologies for key experiments cited in the comparison.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common method to assess the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignan. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.[13]
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.[12]
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.[14]
-
Reaction Mixture: A defined volume of the test lignan solution (at various concentrations) is mixed with the DPPH working solution.[15]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[15]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the lignan required to scavenge 50% of the DPPH radicals, is then determined.[15]
Western Blot Analysis for p38 MAPK Phosphorylation
This technique is used to determine the activation state of the p38 MAPK protein.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7) are cultured and treated with the test lignan and a stimulant (e.g., LPS) to activate the p38 MAPK pathway.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 MAPK.
-
Densitometry Analysis: The intensity of the p-p38 and total p38 bands is quantified, and the ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.
Caption: Workflow for key experimental protocols.
Conclusion
This comparative guide highlights the diverse and potent modulatory effects of this compound and other lignans on key cellular pathways. While syringaresinol demonstrates significant anti-inflammatory and antioxidant activities, pinoresinol shows promise in regulating cell growth and differentiation. The available data suggests that different lignans may exhibit preferential effects on specific signaling cascades, underscoring the importance of selecting the appropriate compound for a given therapeutic target. Further head-to-head comparative studies with standardized experimental conditions are crucial to fully elucidate the relative potencies and specific mechanisms of action of these promising natural compounds. This will undoubtedly pave the way for their development as novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pinoresinol promotes MC3T3‑E1 cell proliferation and differentiation via the cyclic AMP/protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 16. iomcworld.com [iomcworld.com]
- 17. benchchem.com [benchchem.com]
Elucidating the Mechanism of Action of epi-Syringaresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the mechanism of action of epi-syringaresinol, a naturally occurring lignan. Due to the limited availability of direct experimental data on this compound, this document leverages the extensive research on its stereoisomers, (+)-syringaresinol and (-)-syringaresinol (B600719), to provide a predictive framework for its biological activity. Furthermore, detailed experimental protocols are provided to facilitate the elucidation and confirmation of this compound's specific mechanisms.
Current Knowledge on this compound
This compound is a phenolic compound that has been isolated from plants such as Sapium discolor.[1] While research specifically on this compound is sparse, its anti-inflammatory potential has been evaluated.
Data Presentation: Anti-Inflammatory Activity of this compound
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| This compound | Murine Microglial Cells (BV-2) | Griess Assay | Inhibition of LPS-induced Nitric Oxide (NO) Production | > 100 μM[1] |
This single data point suggests that this compound may possess anti-inflammatory properties, although it appears to be less potent in this specific assay compared to what has been observed for its stereoisomers in similar experimental setups. This underscores the critical need for further direct investigation into the bioactivity of this compound.
Predicted Mechanism of Action Based on Syringaresinol (B1662434) Stereoisomers
The biological activities of (+)-syringaresinol and (-)-syringaresinol have been more extensively studied, revealing multifaceted mechanisms of action primarily centered around anti-inflammatory, antioxidant, and anticancer effects. It is highly probable that this compound shares some of these mechanisms due to structural similarity.
Anti-Inflammatory and Antioxidant Mechanisms
Syringaresinol stereoisomers have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[2][3]
-
Inhibition of Pro-inflammatory Mediators: Syringaresinol has been demonstrated to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Modulation of NF-κB Signaling: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Syringaresinol has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.
-
Suppression of MAPK Signaling: Syringaresinol also attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK.
-
Activation of the Nrf2 Pathway: Syringaresinol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response, leading to the expression of antioxidant enzymes.
Below is a diagram illustrating the proposed anti-inflammatory and antioxidant signaling pathways modulated by syringaresinol stereoisomers, which serves as a hypothetical model for this compound.
Caption: Hypothesized anti-inflammatory and antioxidant pathways of this compound.
Anticancer Mechanism
(-)-Syringaresinol has been reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest and apoptosis. This is another potential mechanism of action for this compound that warrants investigation. The key molecular events include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (p21 and p27) and downregulation of cyclins and cyclin-dependent kinases (CDKs).
-
Induction of Apoptosis: Alteration of the Bax/Bcl-2 ratio, cleavage of poly(ADP-ribose) polymerase (PARP), release of cytochrome c, and activation of caspases 9 and 3.
Below is a diagram illustrating the proposed pro-apoptotic signaling pathway.
Caption: Hypothesized pro-apoptotic pathway of this compound.
Experimental Protocols for Mechanism Elucidation and Confirmation
To validate the hypothesized mechanisms of action for this compound and compare its efficacy to other compounds, the following experimental protocols are recommended.
General Experimental Workflow
The following workflow provides a general framework for in vitro studies.
Caption: General experimental workflow for in vitro evaluation.
Detailed Methodologies
a) Cell Viability Assay (MTT Assay)
-
Principle: To determine the cytotoxic effects of this compound and to ensure that observed effects in other assays are not due to cell death.
-
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, typically <0.1%) for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: To quantify the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
c) Cytokine Measurement (ELISA)
-
Principle: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the supernatant from treated and stimulated cells as described for the Griess assay.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
d) Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-p38, iNOS, COX-2, cleaved caspase-3).
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
By employing these experimental approaches, researchers can systematically elucidate the specific mechanisms of action of this compound, compare its potency and efficacy with its stereoisomers and other relevant compounds, and ultimately determine its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of epi-Syringaresinol with Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to epi-Syringaresinol
This compound is a lignan, a class of polyphenolic compounds found in various plants. For the purpose of this guide, we will be discussing Syringaresinol (B1662434) and its stereoisomers, which have garnered significant attention for their diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1] This comparison guide provides an objective overview of this compound's performance against standard therapeutic agents in these key areas, supported by available experimental data. All information presented is for research purposes only.
Anti-inflammatory Activity: Syringaresinol vs. Dexamethasone (B1670325)
Syringaresinol has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[2][3][4] Its mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3][4]
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory effects and is a standard therapeutic agent used to treat a wide range of inflammatory conditions. It primarily acts by binding to the glucocorticoid receptor, which in turn regulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50/EC50 Value |
| (+)-Syringaresinol | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | ~50 µM[3] |
| Dexamethasone | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Not explicitly found in µM for direct comparison |
| Dexamethasone | Inhibition of TNF-α synthesis | LPS-stimulated rat alveolar macrophages | Significant inhibition at 10⁻⁷ to 10⁻⁴ M[5] |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.
Signaling Pathway: Syringaresinol in NF-κB Inhibition
Caption: Syringaresinol inhibits the NF-κB pathway, reducing inflammation.
Antioxidant Activity: Syringaresinol vs. N-Acetylcysteine (NAC)
Syringaresinol demonstrates significant antioxidant properties through two primary mechanisms: direct scavenging of free radicals and upregulation of the endogenous antioxidant response via the Nrf2 pathway.[6] As a phenolic compound, it can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
N-Acetylcysteine (NAC) is a well-established antioxidant and a precursor to L-cysteine and reduced glutathione (B108866) (GSH).[7][8][9] GSH is a major endogenous antioxidant that plays a crucial role in cellular defense against oxidative stress.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | EC50 Value |
| Syringaresinol | DPPH radical scavenging | 10.77 µg/mL[10] |
| Syringaresinol | ABTS radical scavenging | 10.35 µg/mL[10] |
| N-Acetylcysteine (NAC) | Neuroprotection in SH-SY5Y cells (I/R exposure) | ~100-1000 µM[11] |
Note: The assays and models used to evaluate the antioxidant activity of Syringaresinol and NAC are different, precluding a direct comparison of the provided EC50 values. The data highlights the respective antioxidant potentials in different experimental settings.
Signaling Pathway: Syringaresinol in Nrf2 Activation
Caption: Syringaresinol activates the Nrf2 pathway, boosting antioxidant defenses.
Anticancer Activity: Syringaresinol vs. Doxorubicin
Preclinical studies suggest that Syringaresinol possesses anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.[2] Its mechanisms include the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[2]
Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and generation of free radicals, leading to cancer cell death.
Quantitative Comparison of Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | IC50 Value (µM) |
| Syringaresinol | HepG2 (Liver Cancer) | No significant cytotoxicity up to 100 µM[12] |
| Syringaresinol | HT29 (Colon Cancer) | No significant cytotoxicity up to 100 µM[12] |
| Doxorubicin | HepG2 (Liver Cancer) | ~12.18 µM[13] |
| Doxorubicin | HCT116 (Colon Cancer) | ~24.30 µg/mL (equivalent to ~44.6 µM)[14] |
| Doxorubicin | PC3 (Prostate Cancer) | ~2.64 µg/mL (equivalent to ~4.8 µM)[14] |
| Doxorubicin | A549 (Lung Cancer) | ~1.50 µM[15] |
| Doxorubicin | HeLa (Cervical Cancer) | ~1.00 µM[15] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~2.50 µM[13] |
Note: The available data indicates that Syringaresinol, at the tested concentrations, did not show significant cytotoxicity in the HepG2 and HT29 cell lines, while Doxorubicin is effective across a range of cancer cell lines at micromolar concentrations.
Experimental Protocols
LPS-Induced Nitric Oxide Production Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Methodology
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Syringaresinol) for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for another 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is proportional to the absorbance.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[16][17][18][19][20]
DPPH Radical Scavenging Assay
This assay is a common and rapid method to assess the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).
-
Sample Preparation: The test compound is dissolved in a suitable solvent and prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value is determined from the plot of scavenging activity against the concentration of the compound.[21][22][23][24]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Syringaresinol or Doxorubicin) and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[25][26][27]
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro experiments described.
Conclusion
This compound demonstrates promising anti-inflammatory and antioxidant properties in preclinical models. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and Nrf2, make it a compound of significant interest for further investigation. However, when compared to standard therapeutic agents such as dexamethasone and doxorubicin, the current body of evidence suggests that while Syringaresinol shows activity, it may not possess the same potency, particularly in the context of anticancer applications where it did not exhibit significant cytotoxicity at the concentrations tested in the available studies.
For researchers, scientists, and drug development professionals, this compound represents a potential lead compound for the development of novel therapeutics, particularly in the areas of inflammation and oxidative stress-related diseases. Further research, including direct head-to-head comparative studies with standard agents under standardized conditions and in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. marinebiology.pt [marinebiology.pt]
- 25. MTT assay overview | Abcam [abcam.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of epi-Syringaresinol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of epi-Syringaresinol
For researchers, scientists, and drug development professionals handling this compound, a naturally occurring phenolic lignan, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and conservative approach to its disposal. This guide provides a procedural, step-by-step plan based on established best practices for the disposal of laboratory chemicals with unknown or undocumented hazard profiles. The primary recommendation is to treat this compound as a hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Summary of Known this compound Properties
| Property | Value / Information | Notes |
| Chemical Name | This compound | A stereoisomer of Syringaresinol. |
| CAS Number | 51152-20-6 | This identifier is crucial for waste manifests. |
| Molecular Formula | C₂₂H₂₆O₈ | |
| Molecular Weight | 418.44 g/mol | |
| Chemical Class | Lignan, Phenolic Compound | Phenolic compounds are often treated as environmental hazards. |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO and Methanol.[1][2] | Insoluble in water.[1] |
| Known Hazards | Not fully characterized. | As a phenolic compound, it should be handled with care to avoid skin and eye contact. |
| Toxicity Data | No specific LD50 or LC50 data available. | Research indicates various biological activities, but this does not inform disposal-related toxicity. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice for incidental contact).[3][4]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, chemically compatible, and clearly labeled hazardous waste container.[5][6][7]
-
For solutions of this compound (e.g., in DMSO or methanol), collect them in a separate, compatible hazardous waste container for liquid organic waste. Do not mix with aqueous or incompatible waste streams.
3. Waste Container Labeling:
-
Label the hazardous waste container clearly with the following information:[5][8]
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "51152-20-6"
-
List any solvents used (e.g., "in Methanol").
-
An approximate concentration or quantity.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is away from heat sources and incompatible chemicals.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5][6]
-
Follow all institutional procedures for waste pickup requests and documentation.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. scispace.com [scispace.com]
- 2. gentaur.com [gentaur.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. csn.edu [csn.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 8. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
